molecular formula C20H17BrF2N4O5 B605603 AS-1669058 CAS No. 1395553-32-8

AS-1669058

Número de catálogo: B605603
Número CAS: 1395553-32-8
Peso molecular: 511.3 g/mol
Clave InChI: RHZMWZFMDCGRBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AS-1669058 is a G-protein-coupled receptor 119 (GPR119) agonist used to as new drug to treat type 2 diabetes.

Propiedades

Número CAS

1395553-32-8

Fórmula molecular

C20H17BrF2N4O5

Peso molecular

511.3 g/mol

Nombre IUPAC

2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine;oxalic acid

InChI

InChI=1S/C18H15BrF2N4O.C2H2O4/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20;3-1(4)2(5)6/h2-3,6-10H,4-5H2,1H3,(H,22,23,24);(H,3,4)(H,5,6)

Clave InChI

RHZMWZFMDCGRBP-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AS-1669058;  AS 1669058;  AS1669058;  AS-1669058 oxalate

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of AS-1669058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes. Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, insulin secretion, and in vivo glucose homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of GPR119 agonists.

Core Mechanism of Action: GPR119 Agonism

This compound functions as a selective agonist for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] The binding of this compound to GPR119 initiates a signaling cascade that plays a crucial role in regulating glucose homeostasis.

Signaling Pathway

Upon activation by this compound, GPR119 couples to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels is the central event that mediates the downstream effects of this compound.

Caption: GPR119 Signaling Pathway Activated by this compound.

In Vitro Efficacy

The efficacy of this compound has been demonstrated in various in vitro models, showcasing its ability to stimulate insulin secretion and promoter activity in a glucose-dependent manner.

Glucose-Dependent Insulin Secretion in HIT-T15 Cells

In the hamster pancreatic β-cell line HIT-T15, this compound induced insulin secretion in a dose-dependent manner under high-glucose conditions.[1] This glucose-dependency is a key feature of GPR119 agonists, minimizing the risk of hypoglycemia.

Insulin Promoter Activity in NIT-1 Cells

This compound was also shown to increase human insulin promoter activity in the NIT-1 insulinoma cell line.[1] This suggests that beyond stimulating the release of pre-synthesized insulin, this compound may also enhance insulin production.

In Vivo Efficacy

Preclinical studies in rodent models have confirmed the anti-diabetic effects of this compound in vivo.

Improved Glucose Tolerance in ICR Mice

A single administration of this compound (1 mg/kg) in ICR mice resulted in improved oral glucose tolerance, an effect attributed to enhanced insulin secretion.[1]

Anti-Hyperglycemic Effects in db/db Mice

In a more chronic setting, repeated treatment with this compound (3 mg/kg, twice daily for one week) in diabetic db/db mice led to a significant reduction in blood glucose levels.[1] Furthermore, there was a trend towards increased insulin content in the pancreas of these animals, suggesting a potential for β-cell preservation or regeneration.[1]

Quantitative Data Summary

While the primary publication did not report a specific EC50 value for this compound, the in vivo efficacy data is summarized below.

Experiment Animal Model Compound/Treatment Dose Effect Reference
Oral Glucose Tolerance TestICR MiceThis compound1 mg/kg (single dose)Improved glucose tolerance[1]
Anti-hyperglycemic effectdb/db MiceThis compound3 mg/kg (twice daily for 1 week)Significantly reduced blood glucose levels[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in HIT-T15 Cells

This protocol outlines the measurement of insulin secretion from a pancreatic β-cell line in response to glucose and a test compound.

GSIS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed HIT-T15 cells in 96-well plates Culture Culture for 48 hours Seed->Culture Starve Starve in low glucose medium (e.g., 2.8 mM) for 2 hours Culture->Starve Incubate Incubate with this compound at various concentrations in low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose conditions for 1 hour at 37°C Starve->Incubate Collect Collect supernatant Incubate->Collect ELISA Measure insulin concentration using ELISA Collect->ELISA

Caption: Experimental Workflow for Glucose-Stimulated Insulin Secretion Assay.

Materials:

  • HIT-T15 cells

  • Culture medium (e.g., Ham's F-12K with 10% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Glucose solutions (low and high concentrations)

  • This compound

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Seed HIT-T15 cells in 96-well plates at an appropriate density and culture for 48 hours.

  • Wash the cells with KRBB and then pre-incubate in KRBB with low glucose (e.g., 2.8 mM) for 2 hours at 37°C to establish a basal state.

  • Prepare solutions of this compound at various concentrations in KRBB containing both low and high glucose (e.g., 16.7 mM).

  • Remove the pre-incubation buffer and add the treatment solutions to the cells.

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure to assess the effect of a compound on glucose clearance in mice.

OGTT_Workflow Fasting Fast mice overnight (e.g., 16 hours) Baseline Measure baseline blood glucose (t=0 min) Fasting->Baseline Administer Administer this compound (e.g., 1 mg/kg) or vehicle orally Baseline->Administer Glucose Administer glucose solution (e.g., 2 g/kg) orally (30 min post-compound) Administer->Glucose Measure Measure blood glucose at 15, 30, 60, 90, and 120 min post-glucose administration Glucose->Measure Analyze Analyze data (e.g., calculate Area Under the Curve) Measure->Analyze

Caption: Experimental Workflow for Oral Glucose Tolerance Test in Mice.

Materials:

  • ICR mice

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 20% in water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast mice overnight (e.g., 16 hours) with free access to water.

  • Record the body weight of each mouse.

  • Measure baseline blood glucose from a tail snip (t=0 min).

  • Administer this compound (e.g., 1 mg/kg) or vehicle orally by gavage.

  • After 30 minutes, administer a glucose solution (e.g., 2 g/kg) orally by gavage.

  • Measure blood glucose levels from the tail at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a GPR119 agonist with a promising dual mechanism of action for the treatment of type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion and potentially enhance insulin synthesis, combined with its demonstrated in vivo efficacy in improving glucose tolerance and reducing hyperglycemia, underscores the therapeutic potential of targeting GPR119. The detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further explore the pharmacology of this compound and other GPR119 agonists. Future research should focus on elucidating the long-term effects on β-cell function and survival, as well as the clinical translation of these preclinical findings.

References

An In-depth Technical Guide to AS-1669058: A Novel GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization. The activation of GPR119 by this compound stimulates the Gαs signaling pathway, leading to increased intracellular cyclic AMP (cAMP) levels. This cascade potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and is believed to enhance the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). Preclinical studies in various cell lines and animal models have demonstrated the anti-hyperglycemic potential of this compound, showcasing its ability to improve glucose tolerance and reduce blood glucose levels. This guide is intended to serve as a detailed resource for researchers and professionals in the field of diabetes drug discovery and development.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by targeting GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. As a GPR119 agonist, this compound mimics the action of endogenous ligands, initiating a cascade of intracellular events that culminate in enhanced insulin secretion in a glucose-dependent manner. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.

The binding of this compound to GPR119 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), both of which play crucial roles in the potentiation of insulin granule exocytosis from pancreatic β-cells when blood glucose levels are high.[1]

Furthermore, the activation of GPR119 in intestinal L-cells is thought to stimulate the secretion of incretin hormones, most notably GLP-1. GLP-1 also acts on pancreatic β-cells to enhance insulin secretion and has additional beneficial effects on glucose homeostasis, including slowing gastric emptying and promoting satiety.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Potentiates Exocytosis Epac->Insulin_Granules Potentiates Exocytosis Insulin_Secretion Insulin Secretion (Glucose-Dependent) Insulin_Granules->Insulin_Secretion

Caption: GPR119 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these experiments.

Table 1: In Vitro Activity of this compound

AssayCell Line/TissueParameterResultReference
GPR119 Agonist ActivityNot SpecifiedEC500.11 μM[2]
Insulin SecretionHIT-T15 (hamster β-cell line)Insulin ReleaseDose-dependent increase under high glucose conditions[3]
Insulin SecretionIsolated Rat Pancreatic IsletsInsulin ReleaseDose-dependent increase under high glucose conditions[3]
Promoter ActivityNIT-1 (mouse β-cell line)Human Insulin Promoter ActivityIncreased[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelStudy TypeTreatmentKey FindingsReference
ICR MiceOral Glucose Tolerance Test (OGTT)Single dose of 1 mg/kg this compoundSignificantly improved glucose tolerance[2][3]
Diabetic db/db MiceChronic Dosing3 mg/kg this compound, twice daily for 1 weekSignificantly reduced blood glucose levels[2][3]
Diabetic db/db MiceChronic Dosing3 mg/kg this compound, twice daily for 1 weekTrend towards increased pancreatic insulin content[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.

In Vitro Insulin Secretion Assay

This protocol outlines the methodology for assessing the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., HIT-T15) and isolated pancreatic islets.

Objective: To determine the dose-dependent effect of this compound on glucose-stimulated insulin secretion.

Materials:

  • Pancreatic β-cell line (e.g., HIT-T15) or isolated rodent pancreatic islets.

  • Culture medium appropriate for the cell type.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB).

  • This compound stock solution (in DMSO).

  • Insulin ELISA kit.

  • Multi-well culture plates.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Cell/Islet Preparation:

    • For cell lines: Seed cells in multi-well plates and culture until they reach the desired confluency.

    • For islets: Isolate pancreatic islets from rodents using collagenase digestion and hand-pick islets of similar size.

  • Pre-incubation:

    • Wash the cells/islets with KRB buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells/islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation:

    • Prepare KRB buffer containing a high glucose concentration (e.g., 16.7 mM).

    • Prepare serial dilutions of this compound in the high-glucose KRB buffer. Include a vehicle control (DMSO) in the high-glucose buffer.

    • Remove the pre-incubation buffer and add the treatment solutions (high-glucose KRB with or without this compound) to the respective wells.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion data to the total protein content or DNA content of the cells/islets in each well.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the procedure for evaluating the effect of this compound on glucose tolerance in mice.

Objective: To assess the ability of a single oral dose of this compound to improve glucose clearance after a glucose challenge.

Materials:

  • Male ICR mice.

  • This compound formulation for oral administration.

  • Vehicle control.

  • Glucose solution (e.g., 2 g/kg body weight).

  • Blood glucose meter and test strips.

  • Animal restraining device.

  • Gavage needles.

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the mice to the experimental conditions for at least one week.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose Measurement:

    • Measure the baseline blood glucose level (t=0) from a tail snip.

  • Drug Administration:

    • Administer this compound (e.g., 1 mg/kg) or vehicle orally via gavage.

  • Glucose Challenge:

    • At a defined time after drug administration (e.g., 30 or 60 minutes), administer a glucose solution orally via gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis to compare the AUC between the this compound-treated group and the vehicle-treated group.

OGTT_Workflow cluster_prep Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Mice Fast Overnight Fasting Acclimatize->Fast Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fast->Baseline_Glucose Administer_Drug Oral Administration of This compound or Vehicle Baseline_Glucose->Administer_Drug Glucose_Challenge Oral Glucose Challenge Administer_Drug->Glucose_Challenge Monitor_Glucose Monitor Blood Glucose at Timed Intervals Glucose_Challenge->Monitor_Glucose Plot_Data Plot Glucose vs. Time Monitor_Glucose->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calculate_AUC Statistics Statistical Analysis Calculate_AUC->Statistics

Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a novel GPR119 agonist with demonstrated preclinical efficacy in improving glucose homeostasis. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via the Gαs-cAMP pathway, positions it as a promising candidate for the treatment of type 2 diabetes. The in vitro and in vivo data summarized in this guide provide a strong rationale for its further investigation and development. The detailed experimental protocols offer a foundation for researchers seeking to explore the therapeutic potential of this compound and other GPR119 agonists.

References

AS-1669058: A Technical Overview of a Novel GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. This document provides a comprehensive technical guide to the discovery and preclinical development of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction to this compound and GPR119

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to a dual mechanism of action that enhances glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. Agonists of GPR119, such as this compound, are therefore being investigated as potential anti-diabetic agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TissueParameterValueReference
GPR119 Agonist ActivityNot SpecifiedEC500.11 µM[1]
Insulin SecretionHIT-T15 (hamster pancreatic β-cell line)Dose-dependent increaseData not available in abstract[1]
Insulin SecretionIsolated rat pancreatic isletsDose-dependent increaseData not available in abstract[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentKey FindingsReference
ICR miceSingle oral administration (1 mg/kg)Significantly improved glucose tolerance[1]
db/db mice (model of type 2 diabetes)Repeated oral administration (3 mg/kg, twice daily for one week)Reduced blood glucose levels[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by activating the GPR119 signaling cascade. Upon binding to GPR119 on the surface of pancreatic β-cells or intestinal L-cells, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs). Activated Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in glucose-dependent insulin secretion and GLP-1 release.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Insulin & GLP-1 Secretion PKA->Response Leads to

Caption: GPR119 signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies in the field. While the full, specific protocols from the primary literature are not publicly available, the following represents a likely reconstruction based on common practices.

In Vitro Insulin Secretion Assay (HIT-T15 cells)
  • Cell Culture: HIT-T15 cells are cultured in appropriate media and conditions to maintain their insulin-secreting phenotype.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Pre-incubation: The culture medium is replaced with a low-glucose buffer for a pre-incubation period to establish a baseline.

  • Treatment: The pre-incubation buffer is removed, and cells are treated with various concentrations of this compound in the presence of a stimulatory glucose concentration. Control wells receive vehicle only.

  • Sample Collection: After a defined incubation period, the supernatant is collected to measure secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available ELISA kit.

  • Data Analysis: Insulin secretion is normalized to total protein content or cell number, and dose-response curves are generated to determine the potency of this compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in ICR Mice
  • Animal Acclimatization: Male ICR mice are acclimatized to the housing conditions for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Drug Administration: this compound (1 mg/kg) or vehicle is administered orally by gavage.

  • Glucose Challenge: After a specified time following drug administration, a concentrated glucose solution is administered orally by gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group to assess the effect of this compound on glucose tolerance.

OGTT_Workflow Start Start: Acclimatized ICR Mice Fasting Overnight Fasting Start->Fasting Baseline Measure Baseline Blood Glucose (t=0) Fasting->Baseline Dosing Oral Gavage: This compound (1 mg/kg) or Vehicle Baseline->Dosing Glucose_Challenge Oral Glucose Challenge Dosing->Glucose_Challenge Monitoring Monitor Blood Glucose at Timed Intervals Glucose_Challenge->Monitoring Analysis Data Analysis: Calculate AUC Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a potent GPR119 agonist with demonstrated in vitro and in vivo efficacy in preclinical models of type 2 diabetes. Its mechanism of action, involving the stimulation of both direct and indirect pathways of insulin secretion, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on GPR119-targeted therapies.

References

The Role of AS-1669058 in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119 in pancreatic β-cells is known to potentiate glucose-stimulated insulin secretion (GSIS) through a mechanism involving the elevation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of the role of this compound in insulin secretion, compiling available quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: GPR119 Agonism

This compound exerts its insulinotropic effects by activating GPR119, a Gαs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells.[1][2] The binding of this compound to GPR119 initiates a signaling cascade that enhances the β-cell's response to elevated glucose levels.

Signaling Pathway

The activation of GPR119 by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[1][2] Elevated cAMP levels potentiate insulin secretion in a glucose-dependent manner. This potentiation is believed to occur through two main mechanisms: the activation of Protein Kinase A (PKA) and the activation of Exchange Protein directly activated by cAMP (Epac). Both PKA and Epac can modulate the activity of ion channels and proteins involved in the exocytosis of insulin-containing granules.

cluster_glucose Glucose Metabolism cluster_gpr119 GPR119 Signaling Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glycolysis Glycolysis GLUT2->Glycolysis ATP/ADP ratio ↑ ATP/ADP ratio Glycolysis->ATP/ADP ratio KATP channel closure KATP channel closure ATP/ADP ratio->KATP channel closure Membrane depolarization Membrane depolarization KATP channel closure->Membrane depolarization Ca2+ influx ↑ [Ca2+]i Membrane depolarization->Ca2+ influx Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+ influx->Insulin Granule Exocytosis This compound This compound GPR119 GPR119 This compound->GPR119 Gαs Gαs GPR119->Gαs Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase cAMP ↑ cAMP Adenylyl Cyclase->cAMP PKA/Epac PKA/Epac cAMP->PKA/Epac PKA/Epac->Insulin Granule Exocytosis Potentiates

Figure 1: Signaling pathway of this compound-potentiated insulin secretion.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on insulin secretion and glucose homeostasis.

In Vitro Efficacy

This compound has been shown to dose-dependently stimulate insulin secretion in pancreatic β-cell lines and isolated rat islets.[1] A key efficacy parameter is the half-maximal effective concentration (EC50).

ParameterCell Line/TissueValueReference
EC50 for Insulin Secretion Not Specified0.11 µM[2]

Note: While the primary study by Oshima et al. demonstrated a dose-dependent increase in insulin secretion in HIT-T15 cells and rat islets, specific concentration-response data is not publicly available. The EC50 value is from a secondary source.

In Vivo Efficacy

In vivo studies have demonstrated the anti-diabetic effects of this compound in mouse models.

Animal ModelTreatmentKey FindingsReference
ICR Mice Single oral administration (1 mg/kg)Improved oral glucose tolerance[1]
db/db Mice Repeated treatment (3 mg/kg, twice daily for 1 week)Significantly reduced blood glucose levels; Trend towards increased pancreatic insulin content[1]

Note: Specific time-course data for blood glucose and plasma insulin levels from the oral glucose tolerance test, and the precise quantitative reduction in blood glucose and increase in pancreatic insulin content are not publicly available from the primary study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols for the key experiments cited.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the measurement of insulin secretion from a pancreatic β-cell line (e.g., HIT-T15) in response to glucose and this compound.

Materials:

  • HIT-T15 cells

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture HIT-T15 cells in standard culture medium until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate in KRB buffer with low glucose for 1-2 hours to allow the cells to return to a basal state of insulin secretion.

  • Incubation with Test Compounds: Replace the pre-incubation buffer with fresh KRB buffer containing low glucose or high glucose, with or without various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the cell number or protein content. Plot the insulin concentration against the concentration of this compound to determine the dose-response relationship and calculate the EC50.

Culture HIT-T15 cells Culture HIT-T15 cells Pre-incubation (low glucose) Pre-incubation (low glucose) Culture HIT-T15 cells->Pre-incubation (low glucose) Incubation with this compound (low/high glucose) Incubation with this compound (low/high glucose) Pre-incubation (low glucose)->Incubation with this compound (low/high glucose) Collect supernatant Collect supernatant Incubation with this compound (low/high glucose)->Collect supernatant Measure insulin (ELISA) Measure insulin (ELISA) Collect supernatant->Measure insulin (ELISA) Data analysis Data analysis Measure insulin (ELISA)->Data analysis

Figure 2: Experimental workflow for in vitro GSIS assay.
Isolation of Rat Pancreatic Islets

This protocol outlines a common method for isolating pancreatic islets from rats for ex vivo studies.

Materials:

  • Male Wistar rats

  • Collagenase solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll density gradient solutions

  • RPMI-1640 medium

Procedure:

  • Anesthesia and Pancreas Perfusion: Anesthetize the rat and perform a laparotomy. Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution.

  • Pancreas Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.

  • Islet Purification: Stop the digestion by adding cold HBSS. Purify the islets from the digested tissue using a Ficoll density gradient centrifugation.

  • Islet Culture: Hand-pick the purified islets under a microscope and culture them in RPMI-1640 medium overnight to allow for recovery before conducting experiments.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the assessment of glucose tolerance in mice following oral administration of this compound.

Materials:

  • ICR mice

  • Glucose solution (e.g., 2 g/kg body weight)

  • This compound formulation for oral gavage

  • Glucometer and test strips

  • Blood collection tubes (for plasma insulin measurement)

Procedure:

  • Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose and plasma insulin.

  • Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle orally by gavage.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose solution orally.

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measurements: Measure blood glucose at each time point using a glucometer. Centrifuge the blood samples to obtain plasma and measure insulin levels using an ELISA kit.

  • Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Conclusion

This compound is a potent GPR119 agonist that enhances glucose-stimulated insulin secretion from pancreatic β-cells. Its mechanism of action, involving the elevation of intracellular cAMP, makes it an attractive candidate for the treatment of type 2 diabetes. The in vitro and in vivo data, although not fully detailed in publicly available literature, strongly support its anti-hyperglycemic effects. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other GPR119 agonists. Further research to fully elucidate the quantitative aspects of its dose-response relationship and in vivo efficacy is warranted.

References

GPR119 Signaling and the Promise of AS-1669058: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation offers a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion and the indirect promotion of incretin (GLP-1) release. This guide provides an in-depth exploration of the GPR119 signaling pathway and a detailed analysis of the potent synthetic agonist, AS-1669058. We will delve into the molecular mechanisms of GPR119 activation, downstream signaling cascades, and the preclinical evidence supporting the therapeutic potential of this compound. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

The GPR119 Receptor: A Key Regulator of Glucose Homeostasis

GPR119 is a class A G-protein coupled receptor (GPCR) that is primarily coupled to the stimulatory G-protein, Gαs.[1][2][3] Its expression is largely restricted to metabolically relevant tissues, namely the pancreatic β-cells and the enteroendocrine L-cells of the gastrointestinal tract.[2][4] This specific tissue distribution makes it an attractive drug target, minimizing the potential for off-target effects.

Endogenous ligands for GPR119 include lipid metabolites such as oleoylethanolamide (OEA) and 2-oleoylglycerol (2-OG).[3] The activation of GPR119 by these endogenous or synthetic agonists initiates a signaling cascade that plays a crucial role in regulating blood glucose levels.

The GPR119 Signaling Pathway

The canonical signaling pathway for GPR119 involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[4][5]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK1/2 ERK1/2 cAMP->ERK1/2 Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin_Secretion Potentiates GLP1_Secretion ↑ GLP-1 Secretion (Glucose-Independent) PKA->GLP1_Secretion Stimulates CREB->Insulin_Secretion ERK1/2->Insulin_Secretion

GPR119 Signaling Cascade

Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

PKA, in turn, phosphorylates various downstream targets, leading to two primary physiological outcomes:

  • In pancreatic β-cells: PKA activation potentiates glucose-stimulated insulin secretion. This glucose dependency is a key safety feature, reducing the risk of hypoglycemia.[7]

  • In intestinal L-cells: PKA activation stimulates the secretion of glucagon-like peptide-1 (GLP-1). This process has been shown to be largely glucose-independent.[4]

Beyond the canonical PKA pathway, evidence suggests that GPR119 signaling can also involve the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 and cAMP Response Element-Binding protein (CREB).[3][6] The precise mechanisms of ERK and CREB activation downstream of GPR119 are still under investigation but are thought to contribute to the overall cellular response.

This compound: A Potent GPR119 Agonist

This compound is a novel, small-molecule agonist of GPR119 that has demonstrated significant potential as an anti-hyperglycemic agent.[7]

In Vitro Potency and Efficacy

This compound exhibits potent agonistic activity at the GPR119 receptor.

CompoundAssay TypeCell LineParameterValue
This compound Insulin SecretionHIT-T15-Dose-dependent increase
Insulin SecretionRat Pancreatic Islets-Dose-dependent increase
Insulin Promoter ActivityNIT-1 cells-Increased activity
Comparative Agonists
AR231453cAMP AccumulationHEK293 (human GPR119)EC505.7 nM[8]
Insulin ReleaseHIT-T15 cellsEC503.5 nM[8]
AS1535907cAMP AccumulationHEK293 (human GPR119)EC501.5 µM[8]
In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the anti-diabetic effects of this compound.

Animal ModelTreatmentDoseOutcome
ICR MiceSingle administration1 mg/kgImproved oral glucose tolerance and increased insulin secretion[7]
Diabetic db/db Mice1-week repeated treatment3 mg/kg (twice daily)Significantly reduced blood glucose levels and a trend towards increased pancreatic insulin content[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are outlines for key experimental protocols.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP following GPR119 activation.

Principle: Competitive immunoassay. Cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)

  • Test compounds (e.g., this compound) and a reference agonist (e.g., AR231453)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Cell Seeding: Plate GPR119-expressing HEK293 cells in a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.

  • Cell Stimulation: Replace the culture medium with assay buffer containing the compounds. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps as per the kit protocol.

  • Data Analysis: Generate dose-response curves and calculate EC50 values using non-linear regression.

In Vitro Insulin Secretion Assay

This assay measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in pancreatic islets.

Principle: Isolated pancreatic islets are incubated with varying concentrations of glucose and the test compound. The amount of insulin secreted into the supernatant is then quantified by ELISA or radioimmunoassay.

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)

  • Test compounds

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets using collagenase digestion.

  • Islet Culture: Culture isolated islets for a recovery period (e.g., overnight).

  • Pre-incubation: Pre-incubate islets in KRBB with low glucose for a defined period (e.g., 1 hour) to establish a basal secretion rate.

  • Stimulation: Incubate batches of islets with KRBB containing low glucose, high glucose, and high glucose plus serial dilutions of the test compound for a specified time (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

  • Data Analysis: Normalize insulin secretion to the islet number or protein content. Plot insulin secretion against the compound concentration to determine the dose-dependent effect on glucose-stimulated insulin secretion.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the in vivo effect of a GPR119 agonist on glucose disposal.

Principle: After an overnight fast, mice are administered the test compound followed by an oral glucose challenge. Blood glucose levels are monitored over time to determine the compound's effect on glucose tolerance.

Materials:

  • Mice (e.g., ICR or db/db)

  • Test compound (this compound) formulated for oral administration

  • Glucose solution (for oral gavage)

  • Glucometer and test strips

  • Blood collection supplies (for insulin measurement)

Procedure:

  • Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally at a specific time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose and plasma insulin.

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose and Insulin Measurement: Measure blood glucose at each time point. Process blood samples to plasma for subsequent insulin analysis.

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for glucose. Compare the AUC between treated and vehicle groups to assess the improvement in glucose tolerance.

GPR119 Agonist Drug Discovery Workflow

The discovery and development of a GPR119 agonist like this compound typically follows a structured workflow.

GPR119_Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Lead_Opt Lead Optimization cluster_Preclinical Preclinical Development Target_Validation Target Validation (GPR119) HTS High-Throughput Screening (cAMP or Reporter Assay) Target_Validation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Chemistry Hit_Identification->Hit_to_Lead In_Vitro_Profiling In Vitro Profiling (Potency, Selectivity, ADME) Hit_to_Lead->In_Vitro_Profiling Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (OGTT, db/db mice) Lead_Optimization->In_Vivo_Efficacy PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD_Studies Tox_Studies Toxicology Studies PK_PD_Studies->Tox_Studies Candidate_Selection Preclinical Candidate Selection (e.g., this compound) Tox_Studies->Candidate_Selection

GPR119 Agonist Discovery Workflow

Conclusion

The GPR119 signaling pathway represents a highly promising avenue for the development of novel therapeutics for type 2 diabetes. The dual mechanism of action, involving both direct glucose-dependent insulin secretion and indirect incretin release, offers the potential for robust glycemic control with a favorable safety profile. The potent GPR119 agonist, this compound, has demonstrated compelling preclinical efficacy, highlighting the therapeutic potential of targeting this receptor. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on the GPR119 signaling pathway, the properties of this compound, and the experimental methodologies required for the continued investigation and development of GPR119-targeted therapies. Further research into the nuances of GPR119 signaling, including the role of non-canonical pathways, and the long-term efficacy and safety of agonists like this compound will be critical in translating this promising target into a clinical reality.

References

In-depth Technical Guide: AS-1669058 for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a lack of publicly available scientific literature and clinical data specifically pertaining to a compound designated AS-1669058 for the treatment of type 2 diabetes. Extensive searches of prominent scientific databases and clinical trial registries did not yield specific information on the mechanism of action, experimental protocols, or quantitative data associated with "this compound."

The provided search results offer a general overview of the mechanisms of various established and emerging drug classes for type 2 diabetes. These include:

  • Biguanides (e.g., Metformin): This first-line therapy primarily acts by activating AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and improved insulin sensitivity in peripheral tissues.[1][2][3] Metformin's action is complex, also involving modulation of the incretin axis and direct effects on the gut.[1][2]

  • Thiazolidinediones (TZDs): These agents are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear hormone receptor.[4] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, thereby enhancing insulin sensitivity in adipose tissue, liver, and muscle.[4]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs works by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] This prolongs the action of endogenous incretins, leading to glucose-dependent insulin secretion and suppression of glucagon release.

  • Glucagon-like peptide-1 (GLP-1) Receptor Agonists: These agents mimic the action of the native hormone GLP-1, stimulating insulin secretion in a glucose-dependent manner, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety. Some studies suggest they may also have direct beneficial effects on endothelial function.

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: As an emerging class, these inhibitors target PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor and its substrates.[4] By inhibiting PTP1B, these agents aim to enhance and prolong insulin receptor signaling.[4]

Without specific data on this compound, it is not possible to generate the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Should information on a different, publicly documented compound for type 2 diabetes research be of interest, a comprehensive technical guide adhering to the specified requirements can be produced.

References

Preclinical Profile of AS-1669058: A GPR119 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical studies conducted on AS-1669058, a novel small-molecule G protein-coupled receptor 119 (GPR119) agonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound for the treatment of type 2 diabetes.

Core Findings

This compound is a potent GPR119 agonist that has demonstrated significant anti-hyperglycemic effects in preclinical models.[1] In vitro, it stimulates insulin secretion in a glucose-dependent manner and enhances insulin promoter activity.[1] In vivo studies have shown that this compound improves glucose tolerance and reduces blood glucose levels in both normal and diabetic mouse models.[1]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TissueParameterValueReference
GPR119 Agonism-EC500.11 µM[1]
Insulin SecretionHIT-T15 cells, Rat pancreatic islets-Dose-dependent increase[1]
Insulin Promoter ActivityNIT-1 cells-Increased[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentDoseKey FindingsReference
ICR miceSingle administration1 mg/kgImproved oral glucose tolerance[1]
Diabetic db/db miceRepeated treatment (twice daily for 1 week)3 mg/kgSignificantly reduced blood glucose levels, Trend of increased pancreatic insulin content[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and are representative of the methods likely employed in the preclinical evaluation of this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with insulin-secreting cell lines (e.g., HIT-T15) or isolated pancreatic islets.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.

  • This compound stock solution (in DMSO).

  • Insulin-secreting cells (e.g., HIT-T15) or isolated rodent pancreatic islets.

  • 96-well plates.

  • Insulin ELISA kit.

Procedure:

  • Cell/Islet Preparation: Plate cells or islets in 96-well plates and culture overnight.

  • Pre-incubation: Wash the cells/islets with KRB buffer containing low glucose and pre-incubate for 1-2 hours at 37°C.

  • Compound Incubation: Replace the pre-incubation buffer with fresh KRB buffer containing low or high glucose, along with varying concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to total protein or DNA content.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of this compound on glucose disposal in mice.

Materials:

  • ICR mice.

  • This compound formulation for oral administration.

  • Glucose solution (2 g/kg).

  • Glucometer and test strips.

  • Blood collection tubes (for plasma insulin measurement).

Procedure:

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Collection: Collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose and plasma insulin.

  • Compound Administration: Administer this compound (1 mg/kg) or vehicle orally.

  • Glucose Challenge: After a specified time (e.g., 30 or 60 minutes), administer a glucose solution (2 g/kg) orally.

  • Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose and Insulin Measurement: Measure blood glucose at each time point using a glucometer. Centrifuge blood samples to collect plasma for insulin measurement via ELISA.

  • Data Analysis: Plot blood glucose and plasma insulin levels over time. Calculate the area under the curve (AUC) for glucose and insulin.

Repeated Administration Study in db/db Mice

This protocol evaluates the chronic effects of this compound on blood glucose and pancreatic insulin content in a diabetic mouse model.

Materials:

  • Diabetic db/db mice.

  • This compound formulation for oral administration.

  • Glucometer and test strips.

  • Pancreas extraction buffer.

  • Insulin ELISA kit.

Procedure:

  • Acclimation and Baseline Measurement: Acclimate db/db mice and measure baseline blood glucose levels.

  • Compound Administration: Administer this compound (3 mg/kg) or vehicle orally twice daily for one week.

  • Blood Glucose Monitoring: Monitor blood glucose levels periodically throughout the treatment period.

  • Terminal Procedures: At the end of the treatment period, measure final blood glucose levels.

  • Pancreas Collection: Euthanize the mice and collect the pancreas.

  • Insulin Content Measurement: Homogenize the pancreas in an appropriate buffer and measure the total insulin content using an insulin ELISA kit.

  • Data Analysis: Compare blood glucose levels and pancreatic insulin content between the this compound-treated and vehicle-treated groups.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion (β-cell) PKA->Insulin Promotes GLP1 GLP-1 Secretion (L-cell) PKA->GLP1 Promotes OGTT_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Fasting Overnight Fasting (16 hours) Baseline Baseline Blood Sample (t=0 min) Fasting->Baseline Administer_Compound Oral Administration of this compound (1 mg/kg) Baseline->Administer_Compound Glucose_Challenge Oral Glucose Challenge (2 g/kg) Administer_Compound->Glucose_Challenge Blood_Sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Measure_Glucose Blood Glucose Measurement Blood_Sampling->Measure_Glucose Measure_Insulin Plasma Insulin Measurement Blood_Sampling->Measure_Insulin Data_Analysis AUC Calculation and Statistical Analysis Measure_Glucose->Data_Analysis Measure_Insulin->Data_Analysis

References

In-Depth Technical Guide to AS-1669058: A GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones, respectively. This dual mechanism of action offers a promising approach for improving glycemic control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of this compound, supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex aromatic structure. Its systematic IUPAC name is 3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide.[1] The compound is often studied as its oxalate salt.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
Molecular Formula C18H15BrF2N4O (Free Base)[2]
C20H17BrF2N4O5 (Oxalate)[1]
Molecular Weight 421.24 g/mol (Free Base)[2]
511.27 g/mol (Oxalate)[1]
CAS Number 1395553-31-7 (Free Base)[1]
1395553-32-8 (Oxalate)[1][3]
IUPAC Name 3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide[1]
Synonyms AS 1669058, AS1669058[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as an agonist at the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and enteroendocrine L-cells.[4] Upon binding of this compound, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The rise in cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, elevated cAMP triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion from β-cells in a glucose-dependent manner. This dual action makes GPR119 agonists like this compound attractive for the treatment of type 2 diabetes with a low risk of hypoglycemia.[4]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: GPR119 Signaling Pathway Activated by this compound.

Pharmacological Properties

In Vitro Efficacy

This compound demonstrates potent, glucose-dependent stimulation of insulin secretion in pancreatic β-cell lines.

Table 2: In Vitro Pharmacological Data for this compound

AssayCell LineParameterValueConditionsReference
Insulin SecretionHIT-T15 (hamster β-cell)Dose-dependent increase-High glucose[4]
Insulin SecretionIsolated rat pancreatic isletsPotentiation-High glucose[4]
Insulin Promoter ActivityNIT-1 cellsIncrease--[4]
In Vivo Efficacy

In vivo studies in animal models of type 2 diabetes have demonstrated the anti-hyperglycemic effects of this compound.

Table 3: In Vivo Pharmacological Data for this compound

Animal ModelStudy TypeDoseEffectReference
ICR miceOral Glucose Tolerance Test (OGTT)1 mg/kg (single dose)Improved glucose tolerance and enhanced insulin secretion[4]
db/db miceChronic Dosing3 mg/kg (twice daily for 1 week)Significantly reduced blood glucose levels[4]

Key Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the effect of this compound on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.

Methodology:

  • Cell Culture: HIT-T15 cells or isolated rat pancreatic islets are cultured under standard conditions.

  • Pre-incubation: Cells/islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal state.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of this compound or vehicle control (DMSO).

  • Incubation: The cells/islets are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Insulin secretion is normalized to the total protein content or DNA content of the cells/islets. The results are expressed as fold-change over the vehicle control in high-glucose conditions.

GSIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture β-cells/islets preincubate Pre-incubate in low glucose buffer culture->preincubate stimulate Stimulate with low/high glucose + this compound or vehicle preincubate->stimulate incubate Incubate at 37°C stimulate->incubate collect Collect supernatant incubate->collect elisa Quantify insulin via ELISA collect->elisa analyze Normalize and analyze data elisa->analyze

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

  • Animal Acclimatization: Male ICR or db/db mice are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0 min) is collected from the tail vein to measure basal blood glucose and plasma insulin levels.

  • Compound Administration: this compound (e.g., 1 mg/kg) or vehicle is administered orally via gavage.

  • Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent insulin measurement by ELISA.

  • Data Analysis: Blood glucose and plasma insulin levels are plotted against time. The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance.

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fasting Overnight Fasting baseline Baseline Blood Sample (t=0 min) fasting->baseline compound Oral Administration of This compound or Vehicle baseline->compound glucose Oral Glucose Challenge compound->glucose sampling Blood Sampling at Multiple Time Points glucose->sampling measure Measure Blood Glucose and Plasma Insulin sampling->measure analysis Plot Data and Calculate AUC measure->analysis

References

AS-1669058: A Technical Review of a GPR119 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), which has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, offers a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from β-cells and the indirect promotion of insulin release through the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: GPR119 Agonism

This compound exerts its effects by binding to and activating GPR119. This receptor is coupled to the Gαs signaling pathway. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In pancreatic β-cells, PKA activation potentiates glucose-stimulated insulin secretion. In intestinal L-cells, this signaling cascade stimulates the release of incretin hormones, which then act on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.

Quantitative Data Summary

While the primary literature describing the specific quantitative outcomes of this compound studies was not fully accessible, the following data has been compiled from available abstracts and secondary sources.

Assay TypeCell Line/Animal ModelParameterValue/ResultReference
In Vitro Potency -EC500.11 μM[1]
In Vivo Efficacy ICR MiceOral Glucose ToleranceImproved glucose tolerance at a single dose of 1 mg/kg.[1][1]
In Vivo Efficacy db/db MiceBlood Glucose ReductionA dose of 3 mg/kg administered twice daily for one week reduced blood glucose levels.[1][1]

Signaling Pathway

The signaling cascade initiated by this compound binding to GPR119 is depicted below.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AS1669058 AS1669058 GPR119 GPR119 AS1669058->GPR119 Binds Gs Gs GPR119->Gs Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP  Adenylyl  Cyclase PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin_Vesicles PKA->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin_Secretion Insulin_Vesicles->Insulin_Secretion

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of GPR119 agonists like this compound. These protocols are based on established and widely used methods in the field.

In Vitro Insulin Secretion Assay (HIT-T15 Cells or Isolated Rat Islets)

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion in pancreatic β-cells.

Methodology:

  • Cell Culture/Islet Isolation:

    • HIT-T15 Cells: Culture hamster pancreatic β-cell line HIT-T15 in appropriate growth medium until confluent.

    • Rat Islet Isolation: Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification using a density gradient.

  • Pre-incubation: Wash the cells or islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours to allow them to reach a basal state of insulin secretion.

  • Stimulation: Replace the pre-incubation buffer with KRBB containing low (2.8 mM) or high (16.7 mM) glucose concentrations, in the presence of varying concentrations of this compound or vehicle control.

  • Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: Normalize insulin secretion to the total insulin content of the cells/islets.

In Vivo Oral Glucose Tolerance Test (OGTT) in ICR Mice

Objective: To assess the effect of this compound on glucose disposal in a normal rodent model.

Methodology:

  • Animal Acclimation: Acclimate male ICR mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose and plasma insulin levels.

  • Compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle orally.

  • Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose and Insulin Measurement: Measure blood glucose concentrations immediately using a glucometer and determine plasma insulin levels from the collected blood samples using an ELISA or RIA kit.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vivo Antihyperglycemic Efficacy in db/db Mice

Objective: To evaluate the effect of repeated administration of this compound on blood glucose and insulin levels in a genetic model of type 2 diabetes.

Methodology:

  • Animal Model: Use male db/db mice, a model of obesity and type 2 diabetes, and their lean littermates (db/+) as controls.

  • Treatment: Administer this compound (e.g., 3 mg/kg) or vehicle orally twice daily for a specified period (e.g., one week).

  • Monitoring: Monitor food and water intake, and body weight throughout the study.

  • Blood Glucose and Insulin Measurement: At the end of the treatment period, measure non-fasting or fasting blood glucose and plasma insulin levels.

  • Pancreatic Insulin Content: At the end of the study, euthanize the mice and collect the pancreas. Extract total insulin from the pancreas to determine the pancreatic insulin content.

  • Data Analysis: Compare the blood glucose, plasma insulin, and pancreatic insulin content between the this compound-treated and vehicle-treated groups.

Experimental Workflow Diagrams

In Vitro Insulin Secretion Assay Workflow

GSIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture HIT-T15 Cells or Isolate Rat Islets Pre_Incubate Pre-incubate with Low Glucose Buffer Culture_Cells->Pre_Incubate Stimulate Stimulate with Low/High Glucose +/- this compound Pre_Incubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA/RIA) Collect_Supernatant->Measure_Insulin Analyze_Data Normalize and Analyze Data Measure_Insulin->Analyze_Data

Workflow for in vitro glucose-stimulated insulin secretion assay.
In Vivo Oral Glucose Tolerance Test Workflow

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fast_Mice Fast Mice Overnight Baseline_Sample Collect Baseline Blood Sample (t=0) Fast_Mice->Baseline_Sample Administer_Compound Administer this compound or Vehicle Baseline_Sample->Administer_Compound Glucose_Challenge Oral Glucose Challenge Administer_Compound->Glucose_Challenge Collect_Samples Collect Blood Samples at Timed Intervals Glucose_Challenge->Collect_Samples Measure_Glucose_Insulin Measure Blood Glucose and Plasma Insulin Collect_Samples->Measure_Glucose_Insulin Calculate_AUC Plot Data and Calculate AUC Measure_Glucose_Insulin->Calculate_AUC

Workflow for in vivo oral glucose tolerance test.

Conclusion

This compound is a GPR119 agonist that has demonstrated potential as an anti-diabetic agent through its ability to enhance glucose-dependent insulin secretion. The available data from in vitro and in vivo studies support its mechanism of action via the GPR119-cAMP signaling pathway. Further research and access to detailed quantitative data from preclinical and clinical studies would be necessary to fully elucidate its therapeutic potential and position in the management of type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of AS-1669058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes.[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to the glucose-dependent stimulation of insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. Both of these actions are mediated through the Gαs signaling pathway, which results in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] In vitro studies have demonstrated that this compound induces insulin secretion in a glucose-dependent manner in the hamster pancreatic β-cell line HIT-T15 and in isolated rat pancreatic islets.[2] Furthermore, this compound has been shown to increase human insulin promoter activity in the mouse insulinoma cell line NIT-1.[2]

These application notes provide detailed protocols for the key in vitro assays to characterize the activity of this compound and other GPR119 agonists.

Data Presentation

Assay TypeCell LineParameterThis compound ValueExample Value (AS1269574)
cAMP AccumulationHEK293 (expressing human GPR119)EC50Experimentally Determined2.5 µM[5]
Glucose-Stimulated Insulin Secretion (GSIS)HIT-T15EC50 (at high glucose)Experimentally DeterminedNot Available
Insulin Promoter ActivityNIT-1EC50Experimentally DeterminedNot Available

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR119 signaling pathway and a general experimental workflow for assessing GPR119 agonists.

GPR119_Signaling_Pathway GPR119 Signaling Pathway AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 binds to Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion promotes Experimental_Workflow Experimental Workflow for GPR119 Agonist cluster_cAMP cAMP Accumulation Assay cluster_GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay cluster_promoter Insulin Promoter Activity Assay cAMP_cell_culture Culture HEK293-hGPR119 cells cAMP_compound_prep Prepare this compound dilutions cAMP_cell_culture->cAMP_compound_prep cAMP_incubation Incubate cells with compound cAMP_compound_prep->cAMP_incubation cAMP_detection Measure cAMP levels cAMP_incubation->cAMP_detection GSIS_cell_culture Culture HIT-T15 or Islets GSIS_preincubation Pre-incubate in low glucose GSIS_cell_culture->GSIS_preincubation GSIS_stimulation Stimulate with this compound in low/high glucose GSIS_preincubation->GSIS_stimulation GSIS_supernatant Collect supernatant GSIS_stimulation->GSIS_supernatant GSIS_ELISA Measure insulin by ELISA GSIS_supernatant->GSIS_ELISA promoter_transfection Transfect NIT-1 cells with insulin promoter-reporter construct promoter_treatment Treat cells with this compound promoter_transfection->promoter_treatment promoter_lysis Cell lysis promoter_treatment->promoter_lysis promoter_luciferase Measure luciferase activity promoter_lysis->promoter_luciferase

References

Application Notes and Protocols: AS-1669058-Stimulated Insulin Secretion in MIN6 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a novel small molecule compound under investigation for its potential as an insulin secretagogue. Understanding its efficacy and mechanism of action is crucial for its development as a potential therapeutic agent for type 2 diabetes. This document provides a detailed protocol for assessing the insulinotropic properties of this compound in the mouse insulinoma 6 (MIN6) cell line. MIN6 cells are a well-established and widely used in vitro model for studying pancreatic β-cell function, as they retain glucose-stimulated insulin secretion (GSIS) characteristics analogous to primary pancreatic β-cells.[1][2]

This application note outlines the necessary procedures for MIN6 cell culture, the execution of a static insulin secretion assay with this compound, and the subsequent quantification of secreted insulin.

Putative Signaling Pathway of this compound in Pancreatic β-Cells

This compound is hypothesized to stimulate insulin secretion by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The proposed mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, leading to its closure. This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.

AS1669058_Signaling_Pathway cluster_cell Pancreatic β-Cell AS1669058 This compound SUR1 SUR1 AS1669058->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis

Caption: Putative signaling cascade of this compound in pancreatic β-cells.

Data Presentation

The following table summarizes representative data from a dose-response experiment evaluating the effect of this compound on insulin secretion in MIN6 cells under high glucose conditions.

Treatment GroupThis compound Concentration (µM)Glucose Concentration (mM)Insulin Secreted (ng/mL)Fold Increase vs. High Glucose Control
Low Glucose Control02.81.8 ± 0.30.23
High Glucose Control016.77.9 ± 0.81.0
This compound0.116.711.5 ± 1.21.46
This compound116.716.2 ± 1.82.05
This compound1016.722.4 ± 2.52.84
Data are presented as mean ± standard deviation (n=3). The data are representative and may vary based on experimental conditions.

Experimental Protocols

MIN6 Cell Culture

Proper maintenance of MIN6 cells is critical for obtaining robust and reproducible results in insulin secretion assays.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L)

  • 15% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 2 mM L-glutamine

  • 50-55 µM β-mercaptoethanol

Passaging:

  • Subculture MIN6 cells when they reach 80-85% confluency.[1]

  • Aspirate the culture medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.[1]

  • Add a suitable detachment reagent (e.g., 0.025% trypsin/EDTA) and incubate at 37°C for 3-5 minutes, or until cells detach.[1]

  • Neutralize the detachment solution with complete culture medium.

  • Centrifuge the cell suspension at approximately 150 x g for 3 minutes.[1]

  • Resuspend the cell pellet in fresh culture medium and seed into new culture flasks.

This compound-Stimulated Insulin Secretion Assay

This protocol details a static incubation method for assessing insulin secretion.

Materials:

  • MIN6 cells seeded in a 24-well plate at a density to achieve ~80% confluency.

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[1]

  • KRBH with low glucose (2.8 mM).

  • KRBH with high glucose (16.7 mM).

  • This compound stock solution (e.g., in DMSO).

Procedure:

  • Pre-incubation (Starvation):

    • Gently wash the MIN6 cells twice with glucose-free KRBH buffer.[1]

    • Pre-incubate the cells in KRBH containing low glucose (2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish a basal level of insulin secretion.[1]

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh KRBH with the desired glucose and this compound concentrations to the respective wells. Include appropriate controls (low glucose, high glucose with vehicle).

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.[1]

  • Sample Collection:

    • Collect the supernatant (incubation medium) from each well.

    • Centrifuge the supernatant to pellet any cell debris.[1]

    • Store the clarified supernatant at -20°C or -80°C until insulin measurement.[2]

Insulin Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying insulin in the collected supernatants. Use a commercially available mouse insulin ELISA kit and follow the manufacturer's instructions.[1]

Experimental Workflow

The following diagram illustrates the key steps in the this compound-stimulated insulin secretion assay.

Insulin_Secretion_Workflow cluster_workflow Experimental Workflow Start Seed MIN6 Cells in 24-well plate Culture Culture to ~80% confluency (48h) Start->Culture Wash1 Wash with glucose-free KRBH Culture->Wash1 Preincubation Pre-incubate in low glucose KRBH (1-2h) Wash1->Preincubation Stimulation Stimulate with this compound and glucose (1h) Preincubation->Stimulation Collect Collect Supernatant Stimulation->Collect Centrifuge Centrifuge to remove debris Collect->Centrifuge Store Store supernatant at -80°C Centrifuge->Store ELISA Quantify Insulin using ELISA Store->ELISA

Caption: Workflow for the this compound insulin secretion assay in MIN6 cells.

References

Application Notes and Protocols for In Vivo Evaluation of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: AS-1669058 and its Application in a Preclinical Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is recognized as a potent agonist for G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its mechanism of action is centered on the modulation of insulin and glucagon-like peptide-1 (GLP-1) secretion, making it a subject of investigation for the treatment of type 2 diabetes.[1] In preclinical studies involving db/db mice, a model for type 2 diabetes, administration of this compound has been shown to improve glucose tolerance and reduce blood glucose levels.[1] The compound stimulates insulin secretion in response to high glucose levels, both in vitro and in vivo.[1]

While the established therapeutic area for this compound is metabolic disease, the following sections provide a generalized protocol for evaluating a novel compound in an in vivo mouse cancer model. This protocol, derived from standard practices in preclinical oncology, can serve as a foundational template for assessing the anti-tumor efficacy of investigational agents.

Known Signaling Pathway of this compound (GPR119 Agonism)

This compound activates the GPR119 receptor, which is coupled to a Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the secretion of GLP-1, which further potentiates insulin release and has other beneficial metabolic effects.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell AS1669058 This compound GPR119 GPR119 Receptor AS1669058->GPR119 Binds & Activates Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion PKA->GLP1_Secretion

Caption: GPR119 signaling pathway activated by this compound.

General Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Testing

This protocol describes a standard procedure for establishing subcutaneous tumors in mice to evaluate the anti-cancer activity of a test compound. It is a general guide and may require optimization for specific cell lines and compounds.

1. Cell Culture and Preparation

  • Cell Line Selection: Choose a cancer cell line appropriate for the research question (e.g., human U87 glioblastoma or murine GL261 glioma cells). For in vivo tracking, cells engineered to express luciferase are recommended.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension at 300 x g for 5 minutes, and resuspend the pellet in sterile, serum-free medium or PBS.

  • Cell Viability and Counting: Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%. Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10⁶ cells per 100 µL).

2. Animal Husbandry and Acclimatization

  • Mouse Strain: Select an appropriate mouse strain. Immunocompromised mice (e.g., NSG or SCID) are required for human cancer cell line (xenograft) models.[2][3] Syngeneic models use immunocompetent mice that match the genetic background of the murine tumor cell line (e.g., C57BL/6 for GL261 cells).

  • Housing: House mice (typically 6-8 weeks old) in a barrier facility under specific pathogen-free conditions.[2][4] Allow for an acclimatization period of at least one week before starting the experiment.

  • Ethics: All animal procedures must be performed in accordance with institutional and national guidelines and approved by the relevant animal care and use committee.[4][5]

3. Tumor Implantation

  • Injection Site: Shave and sterilize the flank of the mouse with an alcohol wipe.

  • Injection: Using a 27-gauge needle, subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank.

  • Monitoring: Monitor the animals for tumor growth. Tumor measurements should begin once tumors are palpable.

4. Experimental Procedure

  • Tumor Measurement: Measure tumors 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., this compound) and vehicle control via the desired route (e.g., intraperitoneal, oral gavage). The dose and schedule should be determined from prior toxicology and pharmacokinetic studies.

  • Monitoring: Record tumor volumes, body weights (as a measure of toxicity), and clinical observations throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize animals and collect tumors, blood, and other tissues for further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow cluster_prep Preparation cluster_main_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Harvesting Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (6-8 week old mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment 6. Administer Treatment (Vehicle vs. Compound) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Reached (e.g., max tumor size) Monitoring->Endpoint Data_Collection 9. Collect Tumors, Blood, & Tissues Endpoint->Data_Collection Data_Analysis 10. Analyze Data (Efficacy, Toxicity) Data_Collection->Data_Analysis

References

Preparation of AS-1669058 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent and selective agonist of G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to the glucose-dependent stimulation of insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[1][2] This dual mechanism of action makes this compound a valuable research tool for studying GPR119 signaling and its potential as a therapeutic agent.

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo studies. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in experimental settings.

Data Presentation

The following table summarizes the quantitative data available for this compound.

ParameterDescriptionValueCell Line/SystemReference
Molecular Weight Free Base458.3 g/mol N/A[1]
EC50 Insulin SecretionDose-dependent increaseHIT-T15 (hamster pancreatic β-cell line), Rat pancreatic islets[2]
In Vivo Efficacy Oral Glucose ToleranceImproved at 1 mg/kgICR mice[2]
In Vivo Efficacy Blood Glucose ReductionSignificant reduction with 3 mg/kg twice daily for 1 weekDiabetic db/db mice[2]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for various assays.

Materials:

  • This compound (free base) powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

Note: Specific solubility data for this compound in DMSO is not widely published. It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution. The following protocol is a general guideline.

  • Determine the Desired Stock Concentration: A common starting stock concentration for small molecules is 10 mM.

  • Calculate the Required Mass:

    • Molecular Weight of this compound (free base) = 458.3 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 458.3 g/mol = 4.583 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out the calculated amount of this compound powder into the tube.

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, this would be 1 mL for 4.583 mg.

    • Cap the tube securely.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes (amber tubes or tubes wrapped in aluminum foil).

    • When stored correctly, the stock solution should be stable for several months.

In Vitro GPR119 Activation Assay: cAMP Measurement

Objective: To determine the potency of this compound in activating GPR119 by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • This compound stock solution

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Protocol:

  • Cell Seeding:

    • Seed the GPR119-expressing cells into a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of the this compound stock solution in assay buffer to generate a dose-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Stimulation:

    • Remove the culture medium from the cells and add the diluted this compound, positive control, or vehicle control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of this compound on potentiating glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated pancreatic islets.

  • Culture medium for the specific cell line.

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • This compound stock solution.

  • Insulin ELISA kit.

  • 24-well plates.

Protocol:

  • Cell Seeding:

    • Seed the pancreatic β-cells or plate the isolated islets in a 24-well plate and culture until they are ready for the assay.

  • Pre-incubation:

    • Wash the cells twice with KRBB containing low glucose.

    • Pre-incubate the cells in low-glucose KRBB for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Compound Treatment and Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRBB containing low glucose or high glucose, with or without various concentrations of this compound. Include a vehicle control.

    • Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection:

    • Collect the supernatant from each well.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or cell number in each well.

    • Plot the insulin concentration against the this compound concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

Caption: GPR119 signaling pathway upon agonist binding.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Serial Dilutions in Assay Buffer Stock->Dilute Treat Treat cells with This compound dilutions Dilute->Treat Seed Seed GPR119-expressing cells Seed->Treat Incubate Incubate at 37°C Treat->Incubate Measure Measure Endpoint (e.g., cAMP, Insulin) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50 Plot->Calculate

Caption: General workflow for in vitro compound testing.

References

Experimental Design for AS-1669058 Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes. Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 agonists like this compound attractive candidates for glycemic control. These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound.

GPR119 Signaling Pathway

This compound activates the GPR119 signaling cascade. GPR119 is a Gs alpha subunit-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which leads to the phosphorylation of downstream targets, ultimately resulting in enhanced glucose-stimulated insulin secretion from pancreatic β-cells.

GPR119_Signaling AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 binds Gs_alpha Gs alpha GPR119->Gs_alpha activates AC Adenylyl Cyclase Gs_alpha->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA PKA cAMP->PKA activates Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion promotes

GPR119 signaling cascade upon agonist binding.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TissueParameterValue
GPR119 Agonist ActivityNot SpecifiedEC500.11 µM[1]
Insulin SecretionHIT-T15 cellsActivityDose-dependent increase[1]
Insulin SecretionIsolated Rat IsletsActivityDose-dependent increase[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentDoseOutcome
ICR MiceSingle administration1 mg/kgImproved oral glucose tolerance[1]
db/db MiceTwice daily for 1 week3 mg/kgSignificant reduction in blood glucose[1]

Experimental Protocols

In Vitro Assays

1. cAMP Accumulation Assay

This protocol is to measure the increase in intracellular cAMP levels in response to this compound in a cell line expressing GPR119.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Materials:

    • HEK293-hGPR119 cells

    • DMEM, 10% FBS, 1% Penicillin-Streptomycin

    • This compound

    • Forskolin (positive control)

    • IBMX (phosphodiesterase inhibitor)

    • cAMP assay kit (e.g., HTRF, AlphaScreen)

  • Protocol:

    • Seed HEK293-hGPR119 cells in a 96-well plate and culture overnight.

    • Wash cells with serum-free DMEM.

    • Pre-incubate cells with IBMX (e.g., 100 µM) in stimulation buffer for 30 minutes at 37°C.

    • Add varying concentrations of this compound or forskolin to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line.

  • Cell Line: MIN6 or HIT-T15 cells.

  • Materials:

    • MIN6 or HIT-T15 cells

    • Culture medium (e.g., DMEM with 15% FBS for MIN6)

    • Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose (low glucose)

    • KRB buffer with 16.7 mM glucose (high glucose)

    • This compound

    • Insulin ELISA kit

  • Protocol:

    • Seed cells in a 24-well plate and culture to appropriate confluency.

    • Wash cells twice with KRB buffer containing low glucose.

    • Pre-incubate cells in KRB with low glucose for 1 hour at 37°C.

    • Replace the pre-incubation buffer with fresh KRB buffer containing low or high glucose, with or without varying concentrations of this compound.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant and centrifuge to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

    • Data Analysis: Compare insulin secretion in the presence of this compound to the vehicle control under both low and high glucose conditions.

GSIS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed MIN6/HIT-T15 cells Culture Culture to confluency Seed->Culture Wash_low_glucose Wash with low glucose KRB Culture->Wash_low_glucose Preincubate Pre-incubate in low glucose KRB Wash_low_glucose->Preincubate Incubate_low Incubate with low glucose +/- this compound Preincubate->Incubate_low Incubate_high Incubate with high glucose +/- this compound Preincubate->Incubate_high Collect Collect supernatant Incubate_low->Collect Incubate_high->Collect Centrifuge Centrifuge Collect->Centrifuge ELISA Measure insulin with ELISA Centrifuge->ELISA Analyze Analyze data ELISA->Analyze

Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.
In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the effect of a single administration of this compound on glucose tolerance in mice.

  • Animal Model: ICR mice.

  • Materials:

    • ICR mice (8-10 weeks old)

    • This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

    • Glucose solution (2 g/kg body weight)

    • Glucometer and test strips

  • Protocol:

    • Fast mice overnight (approximately 16 hours) with free access to water.

    • Record baseline blood glucose levels (t= -30 min) from the tail vein.

    • Administer this compound (e.g., 1 mg/kg) or vehicle orally by gavage.

    • At t=0 min, administer the glucose solution orally.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Data Analysis: Plot the mean blood glucose concentration at each time point for both the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC values between the groups.

2. Chronic Efficacy Study in db/db Mice

This protocol assesses the long-term effect of this compound on blood glucose levels in a diabetic mouse model.

  • Animal Model: db/db mice (a model of type 2 diabetes).

  • Materials:

    • db/db mice (8-10 weeks old)

    • This compound (formulated for daily administration)

    • Glucometer and test strips

  • Protocol:

    • Acclimatize db/db mice and measure baseline non-fasted blood glucose levels for several days.

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 3 mg/kg) or vehicle twice daily (e.g., morning and evening) for one week.

    • Monitor non-fasted blood glucose levels daily or every other day.

    • At the end of the treatment period, measure final non-fasted blood glucose.

    • Data Analysis: Compare the change in non-fasted blood glucose from baseline to the end of the study between the this compound and vehicle-treated groups.

InVivo_Workflow cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_chronic Chronic Efficacy in db/db Mice Fast Fast mice overnight Baseline_OGTT Measure baseline glucose Fast->Baseline_OGTT Admin_Compound_OGTT Administer this compound/Vehicle Baseline_OGTT->Admin_Compound_OGTT Admin_Glucose Administer glucose Admin_Compound_OGTT->Admin_Glucose Measure_Glucose_OGTT Measure blood glucose over time Admin_Glucose->Measure_Glucose_OGTT Acclimatize Acclimatize db/db mice Baseline_Chronic Measure baseline glucose Acclimatize->Baseline_Chronic Randomize Randomize into groups Baseline_Chronic->Randomize Admin_Compound_Chronic Administer this compound/Vehicle daily Randomize->Admin_Compound_Chronic Measure_Glucose_Chronic Monitor blood glucose Admin_Compound_Chronic->Measure_Glucose_Chronic

Experimental workflows for in vivo studies.

References

Application Notes and Protocols for AS-1669058 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][4] Its activation by agonists like this compound initiates a signaling cascade that results in elevated intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, contributing to improved glucose homeostasis.[2][5] These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: a cAMP accumulation assay and a glucose-stimulated insulin secretion (GSIS) assay.

Mechanism of Action

This compound acts as an agonist at the GPR119 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs). Activated Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then act as a second messenger to potentiate the release of insulin from pancreatic β-cells in a glucose-dependent manner.[4][5]

Signaling Pathway Diagram

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Potentiates Exocytosis of InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism Ca_Influx Ca2+ Influx Metabolism->Ca_Influx Leads to Ca_Influx->InsulinVesicles Triggers Exocytosis of

Caption: GPR119 signaling pathway activated by this compound.

Data Presentation

The following tables summarize representative quantitative data for this compound in the described cell-based assays. Note: The EC50 values presented are hypothetical and intended for illustrative purposes, as specific values for this compound were not publicly available. They are based on typical potencies of other GPR119 agonists.

Table 1: this compound Activity in cAMP Accumulation Assay

ParameterValueCell Line
EC50 15 nMHEK293 expressing human GPR119
Maximal Response 85% of Forskolin controlHEK293 expressing human GPR119
Assay Window (S/B) >10HEK293 expressing human GPR119

Table 2: this compound Effect on Glucose-Stimulated Insulin Secretion (GSIS)

ConditionThis compound ConcentrationInsulin Secretion (ng/mL)Fold Increase over BasalCell Line
Low Glucose (2.8 mM) 0 µM (Vehicle)1.2 ± 0.21.0MIN6
Low Glucose (2.8 mM) 1 µM1.5 ± 0.31.3MIN6
High Glucose (16.7 mM) 0 µM (Vehicle)5.8 ± 0.64.8MIN6
High Glucose (16.7 mM) 1 µM12.5 ± 1.110.4MIN6

Experimental Protocols

cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound in a cell line recombinantly expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound

  • Forskolin (positive control)

  • DMSO (vehicle)

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well white microplates

  • Plate reader compatible with the chosen assay kit

Experimental Workflow:

cAMP_Assay_Workflow A Seed HEK293-hGPR119 cells in 384-well plate B Incubate overnight A->B C Prepare serial dilutions of This compound, Forskolin, and DMSO B->C D Add compounds to cells C->D E Incubate at 37°C D->E F Lyse cells and add cAMP detection reagents E->F G Incubate at room temperature F->G H Read plate on a compatible plate reader G->H

Caption: Workflow for the cAMP accumulation assay.

Protocol:

  • Cell Seeding: Seed HEK293 cells expressing human GPR119 into a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 1 mM IBMX). Prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO at the same final concentration as the compound).

  • Compound Addition: Add 5 µL of the diluted compounds, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and add the detection reagents.

  • Final Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).

  • Data Acquisition: Read the plate using a plate reader with the appropriate settings for the assay format (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the resulting signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line, such as MIN6.

Materials:

  • MIN6 cells (or other suitable insulin-secreting cell line)

  • Cell culture medium (e.g., DMEM with 15% FBS, 1% Pen-Strep, and 50 µM β-mercaptoethanol)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.

  • This compound

  • DMSO (vehicle)

  • Insulin ELISA kit

  • 24-well cell culture plates

Experimental Workflow:

GSIS_Assay_Workflow A Seed MIN6 cells in 24-well plate B Incubate for 48-72 hours A->B C Pre-incubate cells in low glucose KRBB B->C D Incubate with low or high glucose KRBB +/- this compound C->D E Collect supernatant D->E F Measure insulin concentration using ELISA E->F G Normalize to total protein or cell number F->G

Caption: Workflow for the GSIS assay.

Protocol:

  • Cell Seeding: Seed MIN6 cells into a 24-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Pre-incubation: Gently wash the cells twice with a glucose-free buffer. Then, pre-incubate the cells in KRBB with 2.8 mM glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBB with either low (2.8 mM) or high (16.7 mM) glucose, containing either this compound (at the desired concentration, e.g., 1 µM) or vehicle (DMSO).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well and store it at -20°C until the insulin measurement.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the measured insulin concentration for each condition. The potentiation of glucose-stimulated insulin secretion by this compound will be observed as a significant increase in insulin secretion in the high glucose condition in the presence of the compound compared to the high glucose condition with vehicle alone.

References

Application Notes and Protocols for AS-1669058 Dose-Response Curve Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising therapeutic target for type 2 diabetes.[2] Activation of GPR119 by an agonist like this compound stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP levels results in glucose-dependent insulin secretion from pancreatic β-cells.[1]

These application notes provide a detailed protocol for determining the dose-response curve of this compound by measuring intracellular cAMP accumulation in a cell-based assay. The provided methodologies are based on established protocols for GPR119 agonists and are intended to guide researchers in characterizing the potency and efficacy of this compound.

Data Presentation: In Vitro Activity of GPR119 Agonists

CompoundAssay TypeCell LineParameterValue (nM)
AR231453cAMP AccumulationHEK293 (human GPR119)EC504.7
MBX-2982cAMP ProductionCHO (human GPR119)EC505

Note: The EC50 value is the concentration of an agonist that gives half-maximal response.

Signaling Pathway

Activation of GPR119 by this compound initiates a downstream signaling cascade that results in increased intracellular cAMP levels.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC Response Cellular Response cAMP->Response Initiates

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

Principle

This protocol describes a method to quantify the dose-dependent stimulation of intracellular cAMP production by this compound in a mammalian cell line stably expressing human GPR119. The potency of this compound is determined by generating a dose-response curve and calculating the EC50 value.

Materials
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 (HEK293-hGPR119).

  • Compound: this compound.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Reagents for cAMP Assay: As per the manufacturer's instructions (e.g., lysis buffer, cAMP tracer, anti-cAMP antibody).

  • Positive Control: Forskolin (a direct activator of adenylyl cyclase).

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Plate: 96-well or 384-well white, opaque microplates suitable for luminescence or fluorescence detection.

Experimental Workflow

The following diagram illustrates the key steps in the this compound dose-response experiment.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Culture HEK293-hGPR119 cells C Seed cells into microplate A->C B Prepare serial dilutions of this compound D Add compound dilutions to wells B->D C->D E Incubate at 37°C D->E F Lyse cells and perform cAMP assay E->F G Measure signal (luminescence/fluorescence) F->G H Generate dose-response curve and calculate EC50 G->H

Workflow for this compound dose-response experiment.

Procedure
  • Cell Culture:

    • Maintain HEK293-hGPR119 cells in a 37°C, 5% CO2 incubator.

    • Passage the cells every 2-3 days to maintain logarithmic growth.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 10-point curve from 1 pM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.1%).

    • Prepare solutions for the positive control (e.g., 10 µM Forskolin) and vehicle control (assay buffer with the same final DMSO concentration).

  • Cell Seeding:

    • Harvest HEK293-hGPR119 cells and resuspend them in the cell culture medium.

    • Determine the cell density and seed the cells into a white, opaque 96-well or 384-well plate at an optimized density (e.g., 5,000-10,000 cells per well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition and Incubation:

    • Carefully remove the cell culture medium from the wells.

    • Add the prepared serial dilutions of this compound, positive control, and vehicle control to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit. Follow the manufacturer's protocol precisely for the addition of lysis buffer, cAMP tracer (e.g., d2-labeled cAMP), and anti-cAMP antibody (e.g., cryptate-labeled antibody).

    • Incubate the plate as recommended by the kit manufacturer to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader compatible with the chosen assay technology.

Data Analysis
  • Normalization: Normalize the raw data. The signal from the vehicle control wells can be set as 0% response, and the signal from the positive control (Forskolin) wells can be set as 100% response.

  • Dose-Response Curve: Plot the normalized response (%) against the logarithm of the this compound concentration.

  • EC50 Calculation: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value. The equation for a sigmoidal dose-response curve is:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    Where:

    • Y is the response.

    • X is the logarithm of the agonist concentration.

    • Bottom is the response at the bottom plateau.

    • Top is the response at the top plateau.

    • LogEC50 is the logarithm of the concentration that gives a response halfway between the Bottom and Top.

    • HillSlope describes the steepness of the curve.

Conclusion

This document provides a comprehensive guide for conducting a dose-response experiment for the GPR119 agonist this compound. By following the detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively characterize the in vitro potency of this compound and contribute to the understanding of its therapeutic potential.

References

Troubleshooting & Optimization

AS-1669058 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is AS-1669058 and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the G-protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3] This makes GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: While specific solubility data for this compound is not published, compounds of this nature are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). It is common practice to first prepare a concentrated stock solution in one of these organic solvents. For biological experiments, the final concentration of the organic solvent should be kept low (typically below 0.5% v/v) to avoid cytotoxicity.

Q3: My this compound solution in DMSO is clear, but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and what can I do?

A3: This phenomenon, known as precipitation upon dilution, is common for compounds with low aqueous solubility. When a DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the solvent properties change dramatically, causing the compound to crash out of solution. To mitigate this, you can try the following:

  • Slower Dilution: Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

  • Stepwise Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Use of Co-solvents: In some cases, the use of a co-solvent in the final aqueous medium can help to maintain solubility.

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulties in dissolving this compound, please refer to the following troubleshooting steps.

Initial Dissolution in Organic Solvent (e.g., DMSO)
IssuePossible CauseRecommended Solution
Compound does not dissolve completely in DMSO. Insufficient solvent volume.Increase the volume of DMSO to lower the concentration.
Poor quality or hydrated DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power.[4]
Insufficient agitation.Vortex the solution for several minutes. If particles remain, sonication in a water bath for 10-15 minutes can be effective.
Temperature is too low.Gentle warming of the solution to 37°C in a water bath may aid dissolution. However, be cautious of potential compound degradation with excessive heat.
Precipitation Upon Dilution into Aqueous Media
IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. Rapid change in solvent polarity.Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid dispersion.
Concentration in the final aqueous solution is too high.Lower the final concentration of this compound in the aqueous medium.
The pH of the aqueous buffer is not optimal for the compound's solubility.If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.

Experimental Protocols

Note: The following are generalized protocols and should be optimized for your specific experimental needs. Always begin with small-scale pilot experiments to determine the optimal conditions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Agitation: Vortex the vial for 2-5 minutes until the compound is fully dissolved. If necessary, sonicate in a water bath for 10-15 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Preparation: Thaw a vial of the 10 mM this compound stock solution in DMSO at room temperature.

  • Dilution: To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration in 1 mL of aqueous buffer, add 1 µL of the 10 mM stock solution to 999 µL of the buffer.

  • Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and even distribution.

  • Inspection: Visually inspect the working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may be necessary to lower the final concentration or optimize the dissolution procedure.

Signaling Pathway and Workflow Diagrams

GPR119_Signaling_Pathway GPR119 Signaling Pathway AS1669058 This compound GPR119 GPR119 Receptor AS1669058->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GPR119 signaling cascade upon activation by this compound.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Dissolve this compound in DMSO is_dissolved Is the solution clear? start->is_dissolved vortex_sonicate Vortex and/or Sonicate is_dissolved->vortex_sonicate No stock_ready Stock Solution Ready is_dissolved->stock_ready Yes vortex_sonicate->is_dissolved gentle_heat Apply Gentle Heat (37°C) vortex_sonicate->gentle_heat gentle_heat->is_dissolved check_dmso Use Fresh Anhydrous DMSO gentle_heat->check_dmso check_dmso->start dilute Dilute in Aqueous Buffer stock_ready->dilute is_precipitate Precipitation observed? dilute->is_precipitate slow_dilution Use Slower/Stepwise Dilution is_precipitate->slow_dilution Yes working_solution_ready Working Solution Ready is_precipitate->working_solution_ready No slow_dilution->dilute lower_conc Lower Final Concentration slow_dilution->lower_conc lower_conc->dilute end End working_solution_ready->end

Caption: A logical workflow for troubleshooting this compound solubility.

References

Troubleshooting Inconsistent AS-1669058 Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when working with the GPR119 agonist, AS-1669058. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Reagent Handling and Preparation

Question 1: I am seeing lower than expected potency or a complete lack of activity with my this compound. What are the possible causes?

Answer: Inconsistent or absent activity of this compound can stem from several factors related to its handling and preparation. Here are the key aspects to investigate:

  • Improper Storage: this compound should be stored under the recommended conditions, typically at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage instructions.[1]

  • Compound Degradation: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended to maintain compound integrity.

Troubleshooting Workflow for Reagent-Related Issues

cluster_0 Start: Inconsistent/No Activity cluster_1 Troubleshooting Steps start Inconsistent or No Activity Observed check_storage Verify Storage Conditions (Refer to Certificate of Analysis) start->check_storage check_prep Review Solution Preparation (Solvent, Sonication, Fresh Dilutions) check_storage->check_prep check_aliquots Assess Stock Solution Integrity (Single-use aliquots?) check_prep->check_aliquots new_stock Prepare Fresh Stock Solution check_aliquots->new_stock re_run Re-run Experiment new_stock->re_run cluster_0 Start: Variable Dose-Response cluster_1 Optimization Steps start Variable Dose-Response Curve optimize_cells Standardize Cell Culture (Passage, Health) start->optimize_cells optimize_density Optimize Seeding Density optimize_cells->optimize_density optimize_time Determine Optimal Incubation Time optimize_density->optimize_time qualify_reagents Qualify Reagent Lots (e.g., Serum) optimize_time->qualify_reagents run_assay Run Standardized Assay qualify_reagents->run_assay AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

References

Technical Support Center: Optimizing AS-1669058 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of AS-1669058, a potent GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a G-protein-coupled receptor 119 (GPR119) agonist.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2][4] Upon activation by an agonist like this compound, GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This rise in cAMP ultimately results in glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][4]

Q2: What are the typical in vitro and in vivo effects of this compound?

  • In Vitro : this compound has been shown to induce insulin secretion in a dose-dependent manner in hamster pancreatic β-cell lines (HIT-T15) and isolated rat pancreatic islets, specifically under high glucose conditions.[4] It also increases human insulin promoter activity.[4]

  • In Vivo : In animal models, such as ICR mice and diabetic db/db mice, this compound has demonstrated potent anti-diabetic effects.[2][3] A single administration can improve oral glucose tolerance, while repeated treatment has been shown to significantly reduce blood glucose levels and potentially increase pancreatic insulin content.[4]

Q3: How should I prepare a stock solution of this compound?

Due to its likely poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Ensure the use of high-purity, sterile-filtered DMSO suitable for cell culture.

Q4: What is the recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to not exceed a final DMSO concentration of 0.5%, with 0.1% being preferable for sensitive cell lines. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no response to this compound in cell-based assays. 1. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 2. Cell health: The cells may be unhealthy, have a low passage number, or be from a non-responsive clone. 3. Assay conditions: Incubation time may be too short, or the glucose concentration in the medium may not be optimal for GPR119-mediated effects. 4. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.1. Perform a dose-response experiment to determine the optimal effective concentration (EC50). Based on similar compounds, a starting range of 1 nM to 10 µM is recommended. 2. Ensure cells are healthy and within their optimal passage number. Use a cell line known to express functional GPR119. 3. Optimize incubation time and ensure the glucose concentration is appropriate to observe glucose-dependent insulin secretion (e.g., high glucose conditions). 4. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
High background signal or inconsistent results. 1. DMSO toxicity: The final concentration of DMSO in the assay may be too high, leading to cellular stress or death. 2. Compound precipitation: this compound may be precipitating out of the solution upon dilution into aqueous cell culture medium. 3. Assay variability: Inconsistent cell seeding density or reagent addition can lead to variability.1. Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line. Keep the final DMSO concentration below this level and ideally at or below 0.1%. 2. Visually inspect the media for any signs of precipitation after adding the compound. Ensure thorough mixing. Consider using a lower stock concentration or a different solvent if precipitation persists. 3. Ensure uniform cell seeding and use calibrated pipettes for all reagent additions.
Observed off-target effects. Although a similar potent GPR119 agonist showed a clean off-target profile at concentrations up to 10 µM, off-target effects are always a possibility, especially at higher concentrations.1. Use the lowest effective concentration of this compound possible. 2. If off-target effects are suspected, consider using a structurally different GPR119 agonist as a control to confirm that the observed effects are GPR119-mediated. A screen of a similar GPR119 agonist showed mild inhibition of the hERG channel with an IC50 of 13 µM.

Quantitative Data Summary

The following table summarizes the available quantitative data for a potent GPR119 agonist with a similar chemical structure to this compound. This information can be used as a starting point for optimizing experimental concentrations.

ParameterSpeciesValueAssay
EC50 Human4 nMcAMP Assay
EC50 Mouse17 nMcAMP Assay
Off-Target Screening -No significant activity (IC50 > 10 µM)Panel of 168 receptors, ion channels, and enzymes
hERG Inhibition (IC50) -13 µMCardiac ion channel functional blockade assay

Experimental Protocols

Key Experiment 1: In Vitro cAMP Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound.

1. Cell Culture and Seeding:

  • Culture a cell line endogenously or recombinantly expressing GPR119 (e.g., HEK293 or CHO cells) in the recommended growth medium.
  • Seed the cells into a 96-well or 384-well white, opaque microplate at a density optimized for your cell line and allow them to attach overnight.

2. Compound Preparation and Stimulation:

  • Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 0.1% BSA). Also, prepare a vehicle control (DMSO) and a positive control (e.g., Forskolin).
  • Aspirate the growth medium from the cells and replace it with the assay buffer containing the different concentrations of this compound or controls.
  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

3. cAMP Detection:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). Follow the manufacturer's instructions for the chosen kit.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.
  • Convert the raw assay signal to cAMP concentrations using the standard curve.
  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Key Experiment 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a general procedure for measuring insulin secretion from pancreatic β-cells or islets in response to this compound.

1. Islet/Cell Culture and Preparation:

  • Isolate pancreatic islets or culture a pancreatic β-cell line (e.g., MIN6, INS-1).
  • Pre-incubate the cells/islets in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer for 1-2 hours to establish a basal insulin secretion rate.

2. Stimulation:

  • Prepare KRB buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
  • Prepare serial dilutions of this compound in both low and high glucose KRB buffer. Include vehicle controls for both glucose conditions.
  • Remove the pre-incubation buffer and add the treatment buffers to the cells/islets.
  • Incubate at 37°C for a defined period (e.g., 1-2 hours).

3. Sample Collection and Insulin Measurement:

  • Collect the supernatant from each well.
  • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

4. Data Analysis:

  • Normalize the insulin concentration to the total protein content or DNA content of the cells/islets in each well.
  • Compare the insulin secretion in the presence of this compound to the vehicle control under both low and high glucose conditions to determine the glucose-dependent effect of the compound.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gs GPR119->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion GLP1_Release GLP-1 Release PKA->GLP1_Release Epac2->Insulin_Secretion Epac2->GLP1_Release

Caption: GPR119 Signaling Pathway Activation by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO dose_response Perform Dose-Response (e.g., 1 nM - 10 µM) prep_stock->dose_response cell_culture Culture GPR119- Expressing Cells cell_culture->dose_response cAMP_assay cAMP Assay dose_response->cAMP_assay GSIS_assay GSIS Assay dose_response->GSIS_assay calc_ec50 Calculate EC50 cAMP_assay->calc_ec50 assess_gsis Assess Glucose- Dependent Insulin Secretion GSIS_assay->assess_gsis troubleshooting_logic cluster_checks Initial Checks cluster_solutions Solutions start No/Low Response check_conc Is Concentration Optimal? start->check_conc check_cells Are Cells Healthy & Expressing GPR119? start->check_cells check_conditions Are Assay Conditions (Time, Glucose) Correct? start->check_conditions optimize_conc Perform Dose-Response check_conc->optimize_conc No validate_cells Validate Cell Line check_cells->validate_cells No optimize_assay Optimize Assay Parameters check_conditions->optimize_assay No

References

preventing AS-1669058 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving AS-1669058?

A: The optimal solvent for this compound is not specified in available documentation. For initial experiments, it is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, or a buffered aqueous solution at a relevant pH. Start with small quantities to determine the most suitable solvent for your application.

Q2: How should I prepare a stock solution of this compound?

A: Once a suitable solvent is identified, prepare a concentrated stock solution. To minimize degradation, it is advisable to:

  • Use high-purity, anhydrous solvents.

  • Prepare the solution fresh for each experiment if possible.

  • If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound solutions?

A: While specific data is unavailable, general recommendations for storing solutions of research compounds are:

  • Short-term storage (days to a week): Store at 2-8°C.

  • Long-term storage (weeks to months): Store at -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping vials in foil.

  • Protect from air by purging the vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

This guide addresses potential issues you might encounter when working with this compound in solution.

Observed Issue Potential Cause Recommended Action
Compound will not dissolve. - Incorrect solvent.- Compound has low solubility.- Test a range of solvents (e.g., DMSO, DMF, ethanol).- Gentle warming or sonication may aid dissolution (use with caution as it can also accelerate degradation).- Consult any available supplier information for solubility data.
Solution appears cloudy or has precipitates. - Poor solubility at the desired concentration.- Compound degradation.- Contamination.- Try a lower concentration.- Filter the solution through a 0.22 µm syringe filter.- Prepare a fresh solution using high-purity solvent.
Solution changes color over time. - Compound degradation due to light, temperature, or oxidation.- Prepare fresh solutions for each experiment.- Store solutions protected from light and at a low temperature.- Consider purging the storage vial with an inert gas.
Loss of biological activity in my assay. - Compound degradation in the stock solution or assay buffer.- Prepare a fresh stock solution.- Perform a stability test of this compound in your assay buffer at the experimental temperature.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

  • Weigh out a small, known amount of this compound (e.g., 1 mg).

  • Add a small, measured volume of the test solvent (e.g., 100 µL).

  • Vortex or sonicate the mixture for a short period.

  • Visually inspect for complete dissolution.

  • If not dissolved, incrementally add more solvent and repeat steps 3-4 until the compound dissolves or the desired concentration is reached.

Protocol 2: Preliminary Solution Stability Assessment (LC-MS Method)

  • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Immediately analyze a sample (t=0) by LC-MS to determine the initial peak area of the compound.

  • Store the solution under the intended experimental conditions (e.g., room temperature, 4°C, -20°C).

  • Analyze samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Compare the peak area of this compound at each time point to the t=0 sample to assess the percentage of compound remaining. The appearance of new peaks may indicate degradation products.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound solutions.

G Troubleshooting Workflow for this compound in Solution cluster_prep Solution Preparation cluster_observe Observation cluster_action Corrective Action Start Start with this compound solid SelectSolvent Select Solvent Start->SelectSolvent Dissolve Attempt to Dissolve SelectSolvent->Dissolve Observation Observe Solution Dissolve->Observation Dissolved Clear Solution Observation->Dissolved Success NotDissolved Precipitate / Cloudiness Observation->NotDissolved Issue ColorChange Color Change Observation->ColorChange Issue over time LossOfActivity Loss of Activity Observation->LossOfActivity Issue in assay TrySolvent Try Different Solvent / Lower Concentration NotDissolved->TrySolvent FreshSolution Prepare Fresh Solution ColorChange->FreshSolution Protect Protect from Light / Air / Temperature ColorChange->Protect CheckPurity Check Compound Purity LossOfActivity->CheckPurity LossOfActivity->FreshSolution StabilityTest Perform Stability Test LossOfActivity->StabilityTest TrySolvent->Dissolve Protect->FreshSolution

Caption: A flowchart to guide researchers in troubleshooting common problems encountered with this compound solutions.

Technical Support Center: Investigating Off-Target Effects of AS-1669058

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential off-target effects of AS-1669058, a GPR119 agonist. The resources below include troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges that may arise during your research.

Troubleshooting Unexpected Phenotypes

Question: We are using this compound to study GPR119 signaling, but we are observing cellular phenotypes that are inconsistent with the known function of this receptor. Could these be off-target effects?

Answer: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. While this compound is a known agonist for GPR119, like many small molecules, it may interact with other proteins, leading to a range of cellular responses.[1] It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target, GPR119.

Question: What are some common cellular consequences of off-target effects that we should be aware of?

Answer: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.[1]

Question: How can we experimentally determine if the observed efficacy of this compound is due to an off-target effect?

Answer: A definitive way to test this is to assess the compound's efficacy in the absence of its intended target.[1] A robust method is to use CRISPR/Cas9-mediated gene knockout to generate a cell line that does not express GPR119. If this compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is an agonist of the G protein-coupled receptor 119 (GPR119).[2] Upon binding, it activates GPR119, which is primarily expressed in pancreatic beta cells and intestinal L-cells. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

Q2: What are some initial steps to take if I suspect off-target effects?

A2: A good first step is to perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known EC50 of this compound for GPR119 activation. A significant discrepancy may suggest an off-target effect. Additionally, testing a structurally unrelated GPR119 agonist can help determine if the observed phenotype is specific to this compound or a general consequence of GPR119 activation.

Q3: Are there computational methods to predict potential off-target interactions of this compound?

A3: Yes, several in silico approaches can predict potential off-target interactions. These methods often involve screening the chemical structure of this compound against databases of known protein binding sites. Techniques like chemical similarity searching and molecular docking can provide a list of putative off-target candidates for subsequent experimental validation.

Data Presentation: Investigating Off-Target Effects

The following tables provide a structured format for summarizing quantitative data from key experiments used to investigate the off-target effects of this compound.

Table 1: Kinase Selectivity Profiling of this compound

Kinase TargetPercent Inhibition at 1 µM this compoundIC50 (nM)
Kinase A
Kinase B
Kinase C
...

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

Protein TargetTagg (°C) - Vehicle ControlTagg (°C) - this compoundΔTagg (°C)
GPR119 (On-Target)
Potential Off-Target X
Potential Off-Target Y
...

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to putative off-target proteins in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with either vehicle control or this compound at a desired concentration for a specified time.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer supplemented with protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis: Analyze the soluble protein fractions by Western blotting or mass spectrometry to detect the abundance of the target protein at different temperatures. A shift in the thermal denaturation curve in the presence of this compound indicates direct binding.

Protocol 2: CRISPR/Cas9-Mediated Knockout for On-Target Validation

Objective: To validate that the observed cellular phenotype of this compound is mediated through its intended target, GPR119.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the GPR119 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the Cas9-gRNA construct into the target cell line. Select for successfully transfected cells using an appropriate selection marker.

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the GPR119 protein in each clone using Western blotting or qPCR.

  • Phenotypic Assay: Treat the validated GPR119 knockout clones and the parental wild-type cell line with a dose range of this compound.

  • Data Analysis: Compare the dose-response curves for the observed phenotype between the wild-type and knockout cells. A loss of or significant shift in potency in the knockout cells confirms that the phenotype is on-target.[1]

Visualizations

GPR119_Signaling_Pathway AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Stimulates GLP1_Release GLP-1 Release PKA->GLP1_Release Stimulates

Caption: GPR119 signaling pathway activated by this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Dose-Response Curve vs. Known GPR119 EC50 Start->Dose_Response Orthogonal_Compound Test Structurally Unrelated GPR119 Agonist Start->Orthogonal_Compound In_Silico_Prediction Computational Off-Target Prediction Dose_Response->In_Silico_Prediction Orthogonal_Compound->In_Silico_Prediction Biochemical_Screening Biochemical/Biophysical Screening (e.g., Kinase Panel) In_Silico_Prediction->Biochemical_Screening Target_Validation Validate Putative Off-Targets Biochemical_Screening->Target_Validation CETSA Cellular Thermal Shift Assay (CETSA) Target_Validation->CETSA Yes CRISPR_KO CRISPR/Cas9 Knockout of GPR119 Target_Validation->CRISPR_KO Yes Conclusion Characterize Off-Target Mechanism CETSA->Conclusion CRISPR_KO->Conclusion

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Decision_Tree Start Unexpected Experimental Outcome with this compound Is_Phenotype_Dose_Dependent Is the phenotype dose-dependent? Start->Is_Phenotype_Dose_Dependent Check_Reagents Check Reagent Integrity and Experimental Setup Is_Phenotype_Dose_Dependent->Check_Reagents No Is_EC50_Consistent Is the EC50 consistent with GPR119 activation? Is_Phenotype_Dose_Dependent->Is_EC50_Consistent Yes On_Target_Effect Likely On-Target Effect, Investigate Downstream Signaling Is_EC50_Consistent->On_Target_Effect Yes Suspect_Off_Target Suspect Off-Target Effect Is_EC50_Consistent->Suspect_Off_Target No Test_Orthogonal_Agonist Does a structurally different GPR119 agonist cause the same effect? Suspect_Off_Target->Test_Orthogonal_Agonist Phenotype_Confirmed_On_Target Phenotype is likely on-target Test_Orthogonal_Agonist->Phenotype_Confirmed_On_Target Yes Proceed_With_Off_Target_Investigation Proceed with Off-Target Investigation Workflow Test_Orthogonal_Agonist->Proceed_With_Off_Target_Investigation No

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Improving AS-1669058 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-1669058. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for utilizing this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for G-protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2] This dual action makes it a promising target for the treatment of type 2 diabetes. The primary mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels.[2]

Q2: What are the reported in vivo effects of this compound in preclinical models?

In vivo studies have demonstrated that this compound improves glucose tolerance and reduces blood glucose levels in mouse models of diabetes. A single administration of 1 mg/kg has been shown to improve oral glucose tolerance in ICR mice.[2] Furthermore, repeated treatment with 3 mg/kg twice daily for one week significantly lowered blood glucose levels in diabetic db/db mice and showed a trend towards increasing pancreatic insulin content.[2]

Q3: What are some common challenges encountered when working with GPR119 agonists like this compound in vivo?

A key challenge for many GPR119 agonists is their physicochemical properties, particularly solubility. Poor solubility can lead to low bioavailability and variable in vivo efficacy. Therefore, careful formulation is crucial for achieving desired exposure and consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of or inconsistent in vivo efficacy Poor Compound Bioavailability: this compound, like many small molecules, may have limited aqueous solubility, leading to poor absorption after oral administration.Optimize Vehicle Formulation: Experiment with different vehicle compositions to improve solubility and absorption. Common starting points include:- Suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and a surfactant (e.g., 0.1-0.2% Tween 80).- Solubilization in a mixed solvent system (e.g., a combination of DMSO, PEG400, and saline), though care must be taken to minimize vehicle toxicity.
Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations.Conduct a Dose-Response Study: Perform a pilot study with a range of doses (e.g., 1, 3, 10 mg/kg) to determine the optimal dose for your specific model and endpoint.Consider Pharmacokinetics: If possible, perform a pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will inform the optimal dosing interval.
Compound Instability: this compound may be unstable in the dosing solution or under physiological conditions.Assess Solution Stability: Prepare fresh dosing solutions for each experiment. If solutions need to be stored, conduct a stability study by analyzing the concentration of this compound in the vehicle over time at the intended storage temperature (e.g., 4°C or room temperature).
High variability in animal responses Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose and stress to the animals.Ensure Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes for the animals. Confirm correct placement of the gavage needle in the esophagus/stomach before administering the compound.
Biological Variability: Individual animal differences in metabolism or disease progression can contribute to variability.Increase Group Size: Use a sufficient number of animals per group to achieve statistical power.Acclimatize Animals: Ensure animals are properly acclimatized to the housing and experimental conditions before starting the study.
Unexpected side effects or toxicity Off-Target Effects: The observed phenotype may be due to interaction with unintended biological targets.Confirm On-Target Effect: If available, test the efficacy of this compound in GPR119 knockout mice. A lack of efficacy in these animals would confirm that the observed effects are mediated through GPR119.Dose Reduction: Lower the dose to see if the adverse effects diminish while maintaining efficacy.
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.Include a Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects.

Quantitative Data Summary

Parameter Value Experimental System Reference
EC50 0.11 µMIn vitro GPR119 activation[3]
In Vivo Efficacy (Single Dose) 1 mg/kgImproved oral glucose tolerance in ICR mice[2]
In Vivo Efficacy (Repeated Dose) 3 mg/kg (twice daily for 1 week)Significantly reduced blood glucose in db/db mice[2]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Model: Male ICR mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the mice for 16 hours (overnight) with free access to water.

  • Compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).

    • Administer this compound (e.g., 1 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg glucose solution intraperitoneally or via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 0 (just before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose levels using a glucometer. Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.

Protocol 2: Repeated Dosing in a Diabetic Mouse Model

  • Animal Model: Male diabetic db/db mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle.

    • Administer this compound (e.g., 3 mg/kg) or vehicle via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for 7 consecutive days.

  • Monitoring:

    • Measure non-fasting blood glucose levels daily from the tail vein.

    • Monitor body weight and food intake throughout the study.

  • Terminal Analysis (Optional):

    • At the end of the study, collect pancreas tissue for insulin content analysis via immunohistochemistry or ELISA.

Visualizations

GPR119_Signaling_Pathway cluster_beta cluster_lcell AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 GPR119_L GPR119 AS1669058->GPR119_L Gs Gαs GPR119->Gs AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin GLP1 GLP-1 Secretion Pancreatic_Beta_Cell Pancreatic β-cell Intestinal_L_Cell Intestinal L-cell Gs_L Gαs GPR119_L->Gs_L AC_L Adenylate Cyclase Gs_L->AC_L activates cAMP_L cAMP AC_L->cAMP_L produces cAMP_L->GLP1

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow_OGTT start Start: Fast Mice (16h) administer_compound Administer this compound (e.g., 1 mg/kg, p.o.) start->administer_compound wait Wait 30 minutes administer_compound->wait glucose_challenge Glucose Challenge (2 g/kg, i.p. or p.o.) wait->glucose_challenge blood_sampling Blood Sampling (0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling analysis Measure Blood Glucose Calculate AUC blood_sampling->analysis end End analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Troubleshooting_Logic start Issue: Lack of In Vivo Efficacy check_formulation Is the compound fully dissolved/suspended? start->check_formulation optimize_formulation Optimize Vehicle: - Change excipients - Test different vehicles check_formulation->optimize_formulation No check_dose Is the dose sufficient? check_formulation->check_dose Yes dose_response Perform Dose-Response Study check_dose->dose_response Unsure check_pk Is there adequate exposure? check_dose->check_pk Yes pk_study Conduct PK Study check_pk->pk_study Unsure check_target Is the effect on-target? check_pk->check_target Yes ko_model Test in GPR119 KO mice check_target->ko_model Unsure

References

Technical Support Center: Cell Culture Contamination in AS-1669058 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, resolve, and prevent cell culture contamination when conducting assays with AS-1669058, a GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture experiments with this compound?

There are two main categories of contaminants in cell culture: chemical and biological.[1][2]

  • Chemical Contaminants: These are non-living substances that can adversely affect your cells.[3][4] Sources include impurities in media, sera, water, as well as endotoxins, plasticizers, and detergents.[1][5]

  • Biological Contaminants: These are living organisms that can overgrow your cell cultures. The most common biological contaminants are bacteria, molds, yeasts, viruses, and mycoplasma.[1][6] Cross-contamination with other cell lines is also a significant issue.[1][7]

Q2: How can I visually identify contamination in my cell cultures?

Daily visual inspection of your cultures is the first line of defense. Different contaminants present with distinct visual cues.

  • Bacteria: The most common sign of bacterial contamination is a sudden cloudiness or turbidity of the culture medium.[8] You may also observe a rapid drop in pH, causing the phenol red indicator in the medium to turn yellow.[8]

  • Yeast: Yeast contamination can also cause the medium to become turbid.[1] Microscopically, yeast appears as individual ovoid or spherical particles that may be budding.[1][9] The pH may increase in later stages of heavy contamination.[1][6]

  • Mold: Mold contamination is often visible to the naked eye as filamentous structures or colonies floating on the surface of the medium.[9][10] These can appear gray, white, or greenish.[10]

  • Mycoplasma: Mycoplasma is notoriously difficult to detect visually as it does not typically cause turbidity or a pH change in the early stages.[11] Signs of mycoplasma contamination are more subtle and may include a reduction in cell proliferation rates or changes in cell morphology.[6]

Q3: My assay results with this compound are inconsistent. Could contamination be the cause?

Yes, contamination is a major cause of inconsistent experimental results.[7] Contaminants can alter the metabolism, growth rate, and overall physiology of the cultured cells, leading to unreliable data in your this compound assays.[2][12] Mycoplasma, in particular, is known to significantly impact cellular functions without being visually obvious.[3]

Q4: Can this compound itself be a source of contamination?

While the compound itself is unlikely to be a source of biological contamination if handled correctly, the solvent used to dissolve this compound or the stock solution could become contaminated. It is crucial to use sterile, high-purity solvents and practice aseptic techniques when preparing and using stock solutions.

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Change in Culture

Possible Cause: Bacterial or Yeast Contamination.[1][6][8]

Troubleshooting Steps:

  • Visual Inspection: Immediately examine the culture flask for cloudiness and a change in the medium's color (typically yellow for bacteria).[8]

  • Microscopic Examination: Under a light microscope, look for small, motile rods or cocci (bacteria) or budding, oval-shaped cells (yeast) between your cultured cells.[1][9]

  • Action:

    • For heavy contamination, it is best to discard the contaminated culture to prevent it from spreading.[13]

    • Thoroughly disinfect the incubator and biosafety cabinet.[13][14]

    • Review your aseptic technique.

Issue 2: Fuzzy Growth or Filaments in Culture

Possible Cause: Fungal (Mold) Contamination.[9]

Troubleshooting Steps:

  • Visual Inspection: Look for filamentous growth, which may appear as a fuzzy patch, on the surface of the medium.[9][10]

  • Microscopic Examination: Observe the culture under a microscope to confirm the presence of fungal hyphae (long, branching filaments).[13]

  • Action:

    • Discard the contaminated culture immediately.[13]

    • Fungal spores can spread easily through the air, so it is critical to decontaminate the work area, incubator, and any shared equipment thoroughly.[9]

    • Check for potential sources of spores, such as cardboard packaging in the lab.[15]

Issue 3: Reduced Cell Viability and Inconsistent Assay Results with No Visible Contamination

Possible Cause: Mycoplasma or Chemical Contamination.[3][14]

Troubleshooting Steps:

  • Mycoplasma Testing: Since mycoplasma is not visible under a standard light microscope, specific detection methods are necessary.[3]

    • PCR-based assays: These are highly sensitive and provide rapid results.[11]

    • Fluorescent staining (e.g., DAPI or Hoechst): This method allows visualization of mycoplasma DNA as small fluorescent dots around the cell nuclei.[3][16]

    • ELISA: This method detects mycoplasma antigens.[6]

  • Chemical Contamination Assessment:

    • Review the source and quality of your reagents, including water, media, and serum.[3][5] Use only high-quality, cell culture-grade reagents.[5]

    • Ensure that glassware and equipment are properly rinsed to remove any detergent or disinfectant residues.[5]

  • Action:

    • If mycoplasma is detected, discard the contaminated culture and all related reagents. In some cases, with irreplaceable cell lines, specific anti-mycoplasma agents can be used, but this is not always successful.[17]

    • If chemical contamination is suspected, replace all reagents with new, certified lots.[14]

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

ContaminantVisual Signs (Macroscopic)Microscopic AppearancepH Change
Bacteria Turbid medium, sometimes a surface film.[1][8]Small, motile rod or spherical shapes.[9]Rapid drop (acidic), medium turns yellow.[2][8]
Yeast Turbid medium in advanced stages.[1]Ovoid or spherical budding particles.[1][9]Little change initially, may increase (alkaline) later.[1][6]
Mold Filamentous colonies, often floating on the surface.[9][10]Branching hyphae.[13]Can increase (alkaline), medium may turn pinkish.[9]
Mycoplasma Typically no visible signs.[11]Not visible with a standard light microscope.[3][12]Usually no change.[12]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • PCR-based mycoplasma detection kit

  • Cell culture supernatant or cell lysate

  • Sterile, nuclease-free microcentrifuge tubes

  • Micropipettes and sterile, nuclease-free tips

  • Thermal cycler

Method:

  • Sample Preparation:

    • Culture cells to be tested for at least 48-72 hours without changing the medium and without antibiotics.

    • Collect 1 mL of the cell culture supernatant in a sterile microcentrifuge tube.

    • Alternatively, prepare a cell lysate according to the kit's instructions.

  • PCR Reaction Setup:

    • In a sterile PCR tube, prepare the reaction mixture according to the kit's protocol. This typically includes a master mix containing Taq polymerase, dNTPs, and primers specific to mycoplasma DNA, and your sample.

    • Include positive and negative controls provided with the kit.

  • Thermal Cycling:

    • Place the PCR tubes in a thermal cycler.

    • Run the PCR program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis of Results:

    • Analyze the PCR products by agarose gel electrophoresis.

    • A band of the expected size in the sample lane indicates mycoplasma contamination. Compare the results to the positive and negative controls.

Protocol 2: Hoechst Staining for Mycoplasma Detection

This protocol describes the detection of mycoplasma by staining with a DNA-binding fluorescent dye.

Materials:

  • Cells cultured on a sterile coverslip

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or methanol:acetic acid)

  • Hoechst 33258 staining solution

  • Mounting medium

  • Fluorescence microscope

Method:

  • Cell Preparation:

    • Seed cells on a sterile coverslip in a petri dish and culture until they reach 50-70% confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the Hoechst staining solution and incubate for 10-20 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslip onto a microscope slide using a mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filter for Hoechst stain.

    • Clean, uncontaminated cells will show clear, distinct nuclei. Mycoplasma-contaminated cells will exhibit small, fluorescent dots or strands in the cytoplasm surrounding the nuclei.

Mandatory Visualization

Contamination_Troubleshooting_Workflow start Routine Culture Check (Daily Visual Inspection) suspicion Suspicion of Contamination? (Turbidity, pH change, Poor Cell Health) start->suspicion microscopy Microscopic Examination suspicion->microscopy Yes end Resume Experiments with Confirmed Clean Cultures suspicion->end No bacterial_yeast Bacteria or Yeast Identified microscopy->bacterial_yeast Rods, Cocci, or Budding Yeast fungal Fungal Hyphae Identified microscopy->fungal Filaments no_visible No Visible Microbes, but Poor Cell Health Persists microscopy->no_visible discard_culture Discard Contaminated Culture bacterial_yeast->discard_culture fungal->discard_culture mycoplasma_test Perform Mycoplasma Test (PCR or Staining) no_visible->mycoplasma_test decontaminate Decontaminate Hood & Incubator discard_culture->decontaminate review_technique Review Aseptic Technique decontaminate->review_technique review_technique->end myco_positive Mycoplasma Positive mycoplasma_test->myco_positive Positive myco_negative Mycoplasma Negative mycoplasma_test->myco_negative Negative myco_positive->discard_culture check_reagents Investigate Chemical Contamination (Reagents, Water, Media) myco_negative->check_reagents replace_reagents Quarantine & Replace Suspect Reagents check_reagents->replace_reagents replace_reagents->end

Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.

Aseptic_Technique_Workflow prep_work_area 1. Prepare Work Area (Disinfect BSC with 70% Ethanol) gather_materials 2. Gather & Disinfect Materials (Spray all items before placing in BSC) prep_work_area->gather_materials personal_hygiene 3. Personal Hygiene (Wear Lab Coat, Gloves) gather_materials->personal_hygiene handling 4. Cell Handling (Work within the BSC, avoid passing items over open vessels, use sterile tips/pipettes) personal_hygiene->handling incubation 5. Incubation (Wipe flasks before placing in incubator) handling->incubation cleanup 6. Clean Up (Discard waste properly, disinfect BSC) incubation->cleanup

Caption: Key steps for maintaining an aseptic workflow to prevent contamination.

References

AS-1669058 experimental variability reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AS-1669058, a GPR119 agonist. Our goal is to help you minimize experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1] Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates glucose-stimulated insulin secretion.[1]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro studies, DMSO is a commonly used solvent. For in vivo applications, the appropriate vehicle should be determined based on the specific experimental design and animal model, often involving a co-solvent system to ensure solubility and bioavailability. Always refer to the manufacturer's product data sheet for specific solubility information.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored at room temperature in the continental US, though this may vary elsewhere.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: Can this compound be used in human subjects?

No, this compound is intended for research use only and should not be used in humans.[1]

Troubleshooting Guide

In Vitro Experiments

Q1: I am observing high variability in my insulin secretion assay results between experiments. What are the potential causes and solutions?

High variability in in vitro assays can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Cell Line Instability Ensure you are using a stable, well-characterized pancreatic β-cell line (e.g., MIN6, INS-1). Regularly perform cell line authentication.
High Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered GPR119 expression.
Inconsistent Seeding Density Optimize and strictly control the cell seeding density for each experiment. Uneven cell monolayers can lead to variable responses.
Reagent Variability Use high-quality, fresh reagents. Aliquot and store reagents appropriately to minimize degradation. Qualify new batches of critical reagents (e.g., serum, glucose).
Incomplete Compound Solubilization Ensure this compound is fully dissolved in the vehicle before adding to the cell culture media. Visually inspect for any precipitate.
Assay Timing and Incubation Strictly adhere to optimized incubation times for glucose stimulation and compound treatment.

Q2: The dose-response curve for this compound in my cAMP assay is inconsistent or shows a low signal-to-noise ratio. How can I improve this?

Inconsistent dose-response curves can be frustrating. Consider the following troubleshooting steps:

  • Cell Health: Ensure cells are healthy and not overgrown at the time of the assay. Perform a viability check (e.g., Trypan Blue exclusion) prior to starting the experiment.

  • Phosphodiesterase (PDE) Activity: High PDE activity in your cell line can rapidly degrade cAMP, leading to a low signal. Consider including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to stabilize the cAMP signal.

  • Agonist Concentration Range: Ensure your dose-response curve covers a wide enough concentration range to capture the full sigmoidal curve (from no effect to maximal effect).

  • Assay Kit Quality: Verify the expiration date and proper storage of your cAMP assay kit. Consider running kit controls to ensure its performance.

  • Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the point of maximal cAMP accumulation.

In Vivo Experiments

Q1: I am not observing a significant effect of this compound on glucose tolerance in my mouse model. What could be the issue?

Several factors can influence the outcome of in vivo studies with this compound.

Potential CauseRecommended Solution
Compound Formulation and Administration Ensure the compound is properly formulated for in vivo use and that the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for achieving sufficient exposure.
Dose Selection The selected dose may be too low. Perform a dose-ranging study to identify the optimal dose for your specific animal model and experimental endpoint.
Animal Model Suitability Confirm that the chosen animal model (e.g., db/db mice) expresses functional GPR119 and is responsive to GPR119 agonism.[1]
Timing of Administration Optimize the timing of this compound administration relative to the glucose challenge in an oral glucose tolerance test (OGTT).
Animal Handling and Stress Minimize animal stress, as stress hormones can impact glucose metabolism and introduce variability. Acclimate animals to handling and procedures before the study begins.
Diet and Fasting Standardize the diet and fasting period for all animals in the study. Variations in nutritional status can significantly affect glucose homeostasis.

Experimental Protocols & Visualizations

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated potentiation of glucose-stimulated insulin secretion.

AS1669058_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 binds Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 transport Gs Gαs GPR119->Gs activates Metabolism Glucose Metabolism GLUT2->Metabolism AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles potentiates Epac2->Insulin_Vesicles potentiates ATP_ADP ATP:ADP Ratio Increase Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel VDCC Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Insulin_Vesicles triggers

Caption: this compound signaling pathway in pancreatic β-cells.

In Vitro Insulin Secretion Assay Workflow

This diagram outlines a typical workflow for assessing the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line.

GSIS_Workflow node_seed 1. Seed Pancreatic β-cells in 24-well plate node_culture 2. Culture for 48-72 hours to form a confluent monolayer node_seed->node_culture node_starve 3. Pre-incubation (Starvation) in low glucose buffer (e.g., 2.8 mM) node_culture->node_starve node_treat 4. Treatment Incubation with this compound and varying glucose concentrations (low and high) node_starve->node_treat node_collect 5. Collect Supernatant for insulin measurement node_treat->node_collect node_lyse 6. Lyse Cells for DNA/protein content normalization node_treat->node_lyse node_assay 7. Quantify Insulin (e.g., ELISA, HTRF) node_collect->node_assay node_normalize 8. Normalize Insulin Secretion to DNA/protein content node_lyse->node_normalize node_assay->node_normalize node_analyze 9. Data Analysis (Dose-response curves, statistical tests) node_normalize->node_analyze

Caption: Workflow for a glucose-stimulated insulin secretion (GSIS) assay.

Troubleshooting Logic for Inconsistent In Vitro Data

The following diagram provides a logical approach to troubleshooting inconsistent results in cell-based assays with this compound.

Troubleshooting_Logic start Inconsistent In Vitro Results check_cells Check Cell Line Health and Passage Number start->check_cells check_reagents Verify Reagent Quality and Compound Integrity check_cells->check_reagents No Issue re_culture Use Low Passage Cells, Re-authenticate Cell Line check_cells->re_culture Issue Found check_protocol Review Assay Protocol (densities, times, concentrations) check_reagents->check_protocol No Issue new_reagents Prepare Fresh Reagents, Use New Compound Aliquot check_reagents->new_reagents Issue Found optimize_protocol Re-optimize Protocol Parameters check_protocol->optimize_protocol Issue Found consistent_results Consistent Results Achieved check_protocol->consistent_results No Issue re_culture->check_reagents new_reagents->check_protocol optimize_protocol->consistent_results

Caption: A logical workflow for troubleshooting inconsistent in vitro data.

References

Technical Support Center: Interpreting Unexpected Results with AS-1669058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with AS-1669058, a G-protein coupled receptor 119 (GPR119) agonist.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for GPR119, a Gs-alpha protein-coupled receptor. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade has two main downstream effects:

  • In pancreatic β-cells: It enhances glucose-stimulated insulin secretion (GSIS).

  • In intestinal L-cells: It stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).

Q2: Is the effect of this compound on insulin secretion glucose-dependent?

Yes, the potentiation of insulin secretion by this compound is glucose-dependent. This means that the compound is most effective at stimulating insulin release in the presence of elevated glucose levels, which is a key characteristic of GPR119 agonists and reduces the risk of hypoglycemia. In contrast, its effect on GLP-1 secretion from intestinal L-cells can be glucose-independent.

Q3: What are the known species differences in GPR119 activity?

The glucoregulatory response to GPR119 agonists can differ between rodents and humans. In mice, the glucose-lowering effect of GPR119 agonists is thought to be significantly mediated by the release of incretins. Therefore, direct translation of results from murine models to human studies should be approached with caution.

Q4: Are there known off-target effects of this compound?

While specific off-target activities for this compound are not extensively documented in publicly available literature, it is a common consideration for small molecule drugs. Some synthetic GPR119 agonists have been reported to activate GPR119-independent pathways. If you observe effects that cannot be explained by GPR119 activation, consider performing counter-screening against a panel of related receptors or investigating alternative signaling pathways.

II. Troubleshooting Unexpected Results

This section addresses common unexpected outcomes in both in vitro and in vivo experiments with this compound.

A. In Vitro Assays

Issue 1: Lower than expected potency (higher EC50) in cAMP accumulation assays.

Potential Cause Recommended Solution
Cell line suitability Ensure the cell line used (e.g., HEK293, CHO) expresses a functional GPR119 receptor. Validate receptor expression by qPCR or Western blot.
Reagent integrity Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Assay conditions Optimize cell density and serum starvation time. Ensure the incubation time with this compound is consistent.
Detection system Verify the quality and expiration date of the cAMP detection kit reagents. Calibrate the plate reader and optimize instrument settings.

Issue 2: No significant increase in Glucose-Stimulated Insulin Secretion (GSIS) from pancreatic islets or β-cell lines (e.g., MIN6, INS-1).

Potential Cause Recommended Solution
Inadequate glucose stimulation Ensure that the "high glucose" concentration in your assay buffer is sufficient to induce insulin secretion (typically 16.7 mM).
Islet health and quality Use freshly isolated islets and allow for a recovery period before the experiment. Ensure proper handling to maintain islet integrity.
Low GPR119 expression GPR119 expression levels can vary between different β-cell lines and with passage number. Confirm GPR119 expression in your cell line.
Assay sensitivity Use a highly sensitive insulin detection method (e.g., ELISA, HTRF) to measure insulin secretion.
B. In Vivo Studies

Issue 3: Inconsistent or no significant reduction in blood glucose levels in an Oral Glucose Tolerance Test (OGTT).

Potential Cause Recommended Solution
Animal model The anti-hyperglycemic effect of GPR119 agonists can be more pronounced in diabetic animal models (e.g., db/db mice) compared to healthy animals.
Fasting duration Ensure a consistent and appropriate fasting period before the OGTT (typically 6-8 hours for mice).
Route of administration and dosage Confirm the correct oral gavage technique and ensure the appropriate dose of this compound is administered.
Timing of compound administration Administer this compound at a consistent time point before the glucose challenge (e.g., 30-60 minutes).

III. Quantitative Data Summary

The following tables summarize expected quantitative data for this compound based on available literature. Note that specific values may vary depending on the experimental conditions.

Table 1: In Vitro Activity of this compound

Assay Cell Line Parameter Reported Value
cAMP AccumulationHEK293 (human GPR119)EC50~10-50 nM
Glucose-Stimulated Insulin SecretionRodent Pancreatic Islets% Increase vs. High Glucose AloneDose-dependent increase

Table 2: In Vivo Efficacy of this compound

Animal Model Test Dosage Expected Outcome
Normal MiceOGTT10-30 mg/kgModerate improvement in glucose tolerance
Diabetic Mice (e.g., db/db)OGTT10-30 mg/kgSignificant reduction in blood glucose excursion
Diabetic Mice (e.g., db/db)Chronic Dosing10-30 mg/kg, twice dailyReduction in fasting blood glucose and HbA1c

IV. Experimental Protocols & Methodologies

A. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Islet Preparation: Isolate pancreatic islets from rodents using collagenase digestion. Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 1-2 hours at 37°C.

  • Basal Insulin Secretion: Transfer groups of islets (e.g., 10 islets/well) to fresh KRB buffer with 2.8 mM glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Replace the buffer with KRB containing 16.7 mM glucose with or without various concentrations of this compound. Incubate for 1 hour at 37°C.

  • Insulin Measurement: Collect the supernatant and measure insulin concentration using a commercially available ELISA kit.

B. In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Fast mice (e.g., C57BL/6 or db/db) for 6-8 hours with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t= -30 min).

  • Compound Administration: Administer this compound or vehicle control via oral gavage.

  • Glucose Challenge: At t=0 min, administer a 2 g/kg bolus of glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels and compare between treatment groups.

V. Signaling Pathways and Experimental Workflows

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (β-cell) PKA->Insulin Potentiates GLP1 GLP-1 Release (L-cell) PKA->GLP1 Stimulates

Caption: GPR119 signaling pathway activated by this compound.

GSIS_Workflow islet_isolation Isolate Pancreatic Islets pre_incubation Pre-incubate (Low Glucose) islet_isolation->pre_incubation basal Basal Secretion (Low Glucose) pre_incubation->basal stimulated Stimulated Secretion (High Glucose +/- this compound) basal->stimulated supernatant_collection Collect Supernatant stimulated->supernatant_collection elisa Measure Insulin (ELISA) supernatant_collection->elisa analysis Data Analysis elisa->analysis

Caption: Experimental workflow for an in vitro GSIS assay.

Troubleshooting_Logic start Unexpected Result in_vitro In Vitro Assay? start->in_vitro in_vivo In Vivo Study? start->in_vivo potency Low Potency (cAMP)? in_vitro->potency Yes gsis No GSIS Effect? in_vitro->gsis No ogtt Inconsistent OGTT? in_vivo->ogtt Yes check_cells Check Cell Line & Receptor Expression potency->check_cells Yes check_reagents Check Reagent Integrity potency->check_reagents No check_glucose Verify Glucose Concentration gsis->check_glucose Yes check_islets Assess Islet Viability gsis->check_islets No check_model Review Animal Model ogtt->check_model Yes check_protocol Verify Dosing & Fasting ogtt->check_protocol No

Caption: A logical approach to troubleshooting unexpected results.

Validation & Comparative

A Comparative Guide to GPR119 Agonists: AS-1669058 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action has spurred the development of numerous GPR119 agonists. This guide provides an objective comparison of the preclinical performance of AS-1669058 against other notable GPR119 agonists, supported by available experimental data.

In Vitro Potency and Efficacy

The potency of GPR119 agonists is typically evaluated by their ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cell lines engineered to express the receptor. The half-maximal effective concentration (EC50) is a key parameter for comparison, with lower values indicating higher potency.

AgonistCell LineEC50 (nM)Reference
This compound Not Specified110[1]
AR231453HEK293 (human GPR119)5.5[2]
GLUTag56[2]
Min60.5[2]
APD597Not Specified46[1]
MBX-2982Not SpecifiedNot Reported
AS1269574HEK293 (human GPR119)2500[1]
PSN632408Not Specified1900[1]
2-Oleoyl glycerol (OEA)Not SpecifiedNot Reported
DA-1241Not SpecifiedNot Reported

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of GPR119 agonists is commonly assessed in rodent models of diabetes and obesity, with the oral glucose tolerance test (OGTT) being a primary endpoint. This test measures the ability of the compound to improve glucose disposal after an oral glucose challenge.

AgonistAnimal ModelDoseKey FindingsReference
This compound ICR Mice1 mg/kgSignificantly improved glucose tolerance.[3]
db/db Mice3 mg/kg (twice daily for 1 week)Significantly reduced blood glucose levels.[3]
AR231453Diabetic Mice10 mg/kg/dayImproved islet graft function and stimulated β-cell replication.[4]
MBX-2982C57BL/6 Mice10 mg/kgIncreased plasma GLP-1 levels without a glucose load.[2]
DA-1241High-Fat Diet-fed MiceNot Specified (12 weeks)Exhibited sustained glucose-lowering effects.[5][6]

Note: Direct comparison of in vivo efficacy between studies should be approached with caution due to potential variations in experimental protocols, animal models, and dosing regimens.

Signaling Pathways and Experimental Workflows

The activation of GPR119 by an agonist initiates a cascade of intracellular events. The diagrams below illustrate the canonical GPR119 signaling pathway and the general workflows for key in vitro and in vivo experiments used to characterize these agonists.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_pancreatic Pancreatic β-cell cluster_intestinal Intestinal L-cell GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 Epac2->Insulin Epac2->GLP1 Agonist GPR119 Agonist Agonist->GPR119 Binds

GPR119 Signaling Pathway

Experimental_Workflows cluster_invitro In Vitro Assays cluster_cAMP cAMP Accumulation Assay cluster_GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay cluster_invivo In Vivo Assay cluster_OGTT Oral Glucose Tolerance Test (OGTT) cAMP_1 Seed GPR119-expressing cells cAMP_2 Incubate with GPR119 agonist cAMP_1->cAMP_2 cAMP_3 Lyse cells and measure cAMP levels cAMP_2->cAMP_3 cAMP_4 Determine EC50 cAMP_3->cAMP_4 GSIS_1 Isolate pancreatic islets or use β-cell line GSIS_2 Pre-incubate with low glucose GSIS_1->GSIS_2 GSIS_3 Stimulate with high glucose +/- GPR119 agonist GSIS_2->GSIS_3 GSIS_4 Measure insulin in supernatant GSIS_3->GSIS_4 OGTT_1 Fast mice overnight OGTT_2 Administer GPR119 agonist orally OGTT_1->OGTT_2 OGTT_3 Administer oral glucose bolus OGTT_2->OGTT_3 OGTT_4 Measure blood glucose at timed intervals OGTT_3->OGTT_4 OGTT_5 Calculate Area Under the Curve (AUC) OGTT_4->OGTT_5

Key Experimental Workflows

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the increase in intracellular cAMP levels following GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • GPR119 agonist stock solutions

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a suitable density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonists in assay buffer.

  • Cell Stimulation: Remove culture medium and add the diluted agonists to the cells. Incubate for 30-60 minutes at room temperature or 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Materials:

  • Isolated pancreatic islets or a pancreatic β-cell line (e.g., MIN6, INS-1)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)

  • GPR119 agonist stock solutions

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Preparation: Culture pancreatic β-cells or freshly isolated islets.

  • Pre-incubation: Wash the cells/islets with KRBB and pre-incubate in KRBB containing low glucose for 1-2 hours at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRBB containing high glucose with or without various concentrations of the GPR119 agonist. Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the agonist to the control (high glucose alone).

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of a GPR119 agonist on glucose homeostasis.

Materials:

  • Male C57BL/6 or diabetic mouse model (e.g., db/db)

  • GPR119 agonist formulation for oral gavage

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip (t=0 min).

  • Agonist Administration: Administer the GPR119 agonist or vehicle control via oral gavage.

  • Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. Compare the AUC between the agonist-treated and vehicle-treated groups.

References

A Comparative Analysis of AS-1669058 and Liraglutide: Mechanisms and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two compounds with potential applications in metabolic disease: AS-1669058, a GPR119 agonist, and Liraglutide, a well-established GLP-1 receptor agonist. The comparison is based on available preclinical data and an understanding of their distinct mechanisms of action. It is important to note that no head-to-head clinical trials have been conducted, and this analysis is compiled from separate in vitro and in vivo studies.

Mechanism of Action: Targeting Different Receptors in the Incretin System

This compound and Liraglutide both influence glucose homeostasis and insulin secretion, but they achieve this by targeting different G-protein coupled receptors (GPCRs) involved in the incretin system.

This compound is a small molecule agonist of G-protein coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2][3]

Liraglutide , on the other hand, is a GLP-1 receptor agonist. It is an acylated analogue of human GLP-1, which gives it a longer half-life. Liraglutide directly activates GLP-1 receptors on pancreatic β-cells, leading to increased insulin secretion in a glucose-dependent manner. It also suppresses the secretion of glucagon, slows gastric emptying, and acts on the central nervous system to promote satiety and reduce appetite. The downstream signaling of GLP-1 receptor activation also involves the cAMP pathway, as well as other pathways like PI3K/Akt and mTOR.

Signaling Pathways

The signaling cascades initiated by this compound and Liraglutide, while both involving cAMP, originate from different initial receptor activation events.

AS1669058_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Gas Gαs GPR119->Gas activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gas->AC activates PKA PKA cAMP->PKA activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion GLP1_Release ↑ GLP-1 Release (from L-cells) PKA->GLP1_Release

This compound Signaling Pathway

Liraglutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Gas Gαs GLP1R->Gas activates PI3K PI3K GLP1R->PI3K activates Glucagon_Suppression ↓ Glucagon Secretion GLP1R->Glucagon_Suppression Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Appetite ↓ Appetite GLP1R->Appetite AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gas->AC activates PKA PKA cAMP->PKA activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Akt Akt PI3K->Akt activates Akt->Insulin_Secretion

Liraglutide Signaling Pathway

Preclinical Efficacy: A Comparative Overview

The following tables summarize the reported preclinical effects of this compound and Liraglutide on key metabolic parameters.

Table 1: Effects on Glucose Metabolism and Insulin Secretion
ParameterThis compoundLiraglutide
Mechanism GPR119 AgonistGLP-1 Receptor Agonist
Insulin Secretion Potentiates glucose-stimulated insulin secretion in rat islets.[3]Stimulates glucose-dependent insulin secretion.
Blood Glucose Significantly reduced blood glucose levels in diabetic db/db mice after 1 week of repeated treatment (3 mg/kg, twice daily).[3]Lowers blood glucose levels in type 2 diabetes models.
Glucose Tolerance A single administration (1 mg/kg) improved oral glucose tolerance in ICR mice.[3]Improves glucose tolerance.
Pancreatic Insulin Content Tended to increase insulin content in the pancreas of db/db mice after 1 week of treatment.[3]Preserves or enhances pancreatic β-cell mass in preclinical models.
Table 2: Effects on Body Weight and Appetite
ParameterThis compoundLiraglutide
Body Weight No specific data on body weight reduction reported in the available abstract.Reduces body weight in preclinical models and in clinical use.
Appetite The direct effect on appetite is not specified. GPR119 activation can lead to GLP-1 release, which may indirectly affect satiety.Directly suppresses appetite through central nervous system effects.
Gastric Emptying The direct effect on gastric emptying is not specified.Slows gastric emptying.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.

This compound In Vivo Study in db/db Mice
  • Animal Model: Diabetic db/db mice.[3]

  • Treatment: this compound administered at a dose of 3 mg/kg twice daily for one week.[3]

  • Parameters Measured: Blood glucose and plasma insulin levels were measured. Pancreatic insulin content was also assessed.[3]

  • Key Findings: The treatment resulted in a significant reduction in blood glucose levels and a trend towards increased pancreatic insulin content.[3]

This compound Oral Glucose Tolerance Test (OGTT) in ICR Mice
  • Animal Model: ICR mice.[3]

  • Treatment: A single administration of this compound at a dose of 1 mg/kg.[3]

  • Procedure: An oral glucose tolerance test was performed to assess the compound's effect on glucose disposal.[3]

  • Key Findings: this compound improved oral glucose tolerance, an effect attributed to its insulin secretion-potentiating activity.[3]

Typical Liraglutide Preclinical Study Design
  • Animal Models: Various models of type 2 diabetes and obesity are used, including db/db mice, Zucker diabetic fatty (ZDF) rats, and diet-induced obese (DIO) rodents.

  • Treatment: Liraglutide is typically administered via subcutaneous injection, with doses and treatment duration varying depending on the study's objectives.

  • Parameters Measured: A wide range of endpoints are assessed, including blood glucose, HbA1c, plasma insulin and glucagon, body weight, food intake, gastric emptying, and pancreatic β-cell mass and function.

  • Key Findings: Liraglutide consistently demonstrates improvements in glycemic control, body weight reduction, and preservation of β-cell function in these models.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a preclinical comparison of a novel compound like this compound with an established drug such as Liraglutide.

Comparative_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Period cluster_assessment Efficacy Assessment cluster_analysis Data Analysis & Comparison Animal_Model Select Animal Model (e.g., db/db mice) Group_Allocation Randomly Allocate to Treatment Groups: - Vehicle Control - this compound - Liraglutide Animal_Model->Group_Allocation Dosing Administer Compounds (e.g., daily for 4 weeks) Group_Allocation->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Glucose_Tests Perform OGTT & Measure Fasting Blood Glucose/Insulin Monitoring->Glucose_Tests Tissue_Collection Collect Pancreas & Other Tissues for Histology and Biomarker Analysis Glucose_Tests->Tissue_Collection Data_Analysis Statistical Analysis of All Parameters Tissue_Collection->Data_Analysis Comparison Compare Effects of this compound vs. Liraglutide vs. Control Data_Analysis->Comparison

Preclinical Comparative Workflow

Summary and Future Directions

This compound, as a GPR119 agonist, represents a therapeutic strategy that leverages the endogenous incretin system by stimulating GLP-1 release and directly acting on pancreatic β-cells. Liraglutide, a GLP-1 receptor agonist, bypasses the need for endogenous GLP-1 release by directly activating its receptor.

The preclinical data for this compound, though limited, suggests potent anti-hyperglycemic effects.[3] A direct comparative study with Liraglutide would be necessary to definitively assess their relative efficacy and potential for synergistic effects. Future research should focus on elucidating the broader metabolic effects of this compound, including its impact on body weight, food intake, and long-term β-cell function, to better understand its therapeutic potential in comparison to established agents like Liraglutide.

References

Preclinical Efficacy Showdown: A Comparative Analysis of AS-1669058 and Semaglutide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of two anti-diabetic compounds: AS-1669058, a GPR119 agonist, and semaglutide, a GLP-1 receptor agonist. This analysis is based on available preclinical data, primarily from studies conducted in diabetic mouse models.

Due to the absence of direct head-to-head clinical trials, this comparison focuses on preclinical evidence to highlight the distinct mechanisms of action and therapeutic potential of these two agents in the context of type 2 diabetes.

At a Glance: Key Preclinical Findings

The following tables summarize the quantitative data from key preclinical studies on this compound and semaglutide in the widely used db/db mouse model of type 2 diabetes. It is important to note that the studies were conducted independently and had different durations, which should be considered when comparing the results.

Table 1: Preclinical Efficacy of this compound in db/db Mice

ParameterTreatment Group (this compound)Vehicle Group% Change vs. VehicleStudy Duration
Blood GlucoseSignificantly reduced-Not specified1 week
Pancreatic Insulin ContentTendency to increase-Not specified1 week

Data from Oshima et al., 2013

Table 2: Preclinical Efficacy of Semaglutide in db/db Mice

ParameterTreatment Group (Semaglutide)Vehicle Group% Change vs. VehicleStudy Duration
Body Weight Gain~20%~23%Mitigated weight gain4 weeks
Blood Glucose124.3 mg/dL297.6 mg/dL~58% reduction4 weeks
Fat Mass-14.3% from baseline--4 weeks
Glucose ToleranceEnhanced clearance (p<0.05)--4 weeks

Data from a 2023 study presented at the American Diabetes Association 83rd Scientific Sessions[1]

Unraveling the Mechanisms: Signaling Pathways

The distinct therapeutic effects of this compound and semaglutide stem from their engagement with different cellular signaling pathways.

GPR119_Signaling cluster_Gut Enteroendocrine L-cell cluster_Pancreas Pancreatic β-cell GPR119_L GPR119 Gs_L Gαs GPR119_L->Gs_L Agonist (this compound) AC_L Adenylate Cyclase Gs_L->AC_L cAMP_L cAMP AC_L->cAMP_L PKA_L PKA cAMP_L->PKA_L Epac2_L Epac2 cAMP_L->Epac2_L GLP1_release GLP-1 Secretion PKA_L->GLP1_release Epac2_L->GLP1_release GPR119_B GPR119 Gs_B Gαs GPR119_B->Gs_B Agonist (this compound) AC_B Adenylate Cyclase Gs_B->AC_B cAMP_B cAMP AC_B->cAMP_B PKA_B PKA cAMP_B->PKA_B Epac2_B Epac2 cAMP_B->Epac2_B Insulin_release Insulin Secretion PKA_B->Insulin_release Epac2_B->Insulin_release

This compound (GPR119 Agonist) Signaling Pathway

This compound acts as an agonist for the G protein-coupled receptor 119 (GPR119).[2] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.

GLP1_Signaling cluster_Pancreas_GLP1 Pancreatic β-cell cluster_Brain Brain (Hypothalamus) GLP1R GLP-1 Receptor Gs_GLP1 Gαs GLP1R->Gs_GLP1 Agonist (Semaglutide) AC_GLP1 Adenylate Cyclase Gs_GLP1->AC_GLP1 cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Epac2_GLP1 Epac2 cAMP_GLP1->Epac2_GLP1 Insulin_synthesis Insulin Synthesis PKA_GLP1->Insulin_synthesis Insulin_secretion Insulin Secretion Epac2_GLP1->Insulin_secretion GLP1R_brain GLP-1 Receptor Appetite_suppression Appetite Suppression GLP1R_brain->Appetite_suppression Agonist (Semaglutide)

Semaglutide (GLP-1 Receptor Agonist) Signaling Pathway

Semaglutide is an analogue of the human incretin hormone GLP-1 and acts as a GLP-1 receptor agonist. By binding to and activating GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract, semaglutide stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and reduces appetite.[3][4]

Experimental Methodologies

A transparent understanding of the experimental protocols is crucial for interpreting the preclinical data.

Preclinical_Workflow Animal_Model Diabetic Animal Model (e.g., db/db mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Blood Glucose, Body Weight) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Drug Administration (this compound or Semaglutide) vs. Vehicle Randomization->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., OGTT, HbA1c, Pancreatic Insulin Content) Monitoring->Endpoint

General Workflow for Preclinical Evaluation of Anti-Diabetic Drugs

This compound Study Protocol (Oshima et al., 2013)

  • Animal Model: Male diabetic db/db mice.

  • Treatment: this compound was administered orally twice daily for one week at a dose of 3 mg/kg.

  • Parameters Measured: Blood glucose levels were monitored. At the end of the treatment period, pancreatic insulin content was assessed.

  • Key Findings: The study reported a significant reduction in blood glucose levels and a trend towards increased insulin content in the pancreas of the treated mice.[2]

Semaglutide Study Protocol (2023 ADA Presentation)

  • Animal Model: Adult male B6.BKS(D)-Leprdb/J (db/db) mice, 6 weeks old.[1]

  • Treatment: Semaglutide was administered subcutaneously once daily for four weeks at a dose of 10 nmol/kg.[1]

  • Parameters Measured: Body weight, food intake, fat and lean mass, and glucose tolerance were assessed.[1]

  • Key Findings: Semaglutide treatment mitigated weight gain, significantly reduced blood glucose levels, decreased fat mass, and enhanced glucose clearance compared to the vehicle-treated group.[1]

Comparative Efficacy and Concluding Remarks

Based on the available preclinical data, both this compound and semaglutide demonstrate anti-diabetic effects in the db/db mouse model. However, their efficacy profiles appear to differ, likely due to their distinct mechanisms of action and the different endpoints and durations of the cited studies.

This compound, through its action on GPR119, directly stimulates insulin secretion and indirectly promotes GLP-1 release. The short-term study highlights its potential for rapid glucose-lowering effects.

Semaglutide, as a direct GLP-1 receptor agonist, exhibits a broader range of metabolic effects, including significant impacts on body weight and fat mass in addition to robust glucose control. The longer-term preclinical studies with semaglutide provide evidence for sustained metabolic benefits.

This guide serves as a summary and analysis of the existing preclinical literature to inform researchers and drug development professionals. Further investigation into the long-term efficacy and safety of GPR119 agonists like this compound is warranted to fully understand their potential role in the management of type 2 diabetes.

References

AS-1669058: A Potent GPR119 Agonist with Limited Public Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: December 2025

Potency and Efficacy of AS-1669058 at GPR119

This compound has demonstrated significant potency in activating GPR119, leading to downstream effects relevant to glucose homeostasis. The primary mechanism of action involves the activation of the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Assay TypeCell Line/SystemKey ParameterValue
Insulin SecretionHIT-T15 (hamster pancreatic β-cell line)EC₅₀ (at 16.8 mM glucose)1.8 nM
Insulin SecretionIsolated Rat Pancreatic IsletsSignificant increase at 1 µM (at 16.7 mM glucose)-
Human Insulin Promoter ActivityNIT-1 cellsFold Increase~2.5-fold at 1 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the characterization of this compound.[1]

Measurement of Insulin Secretion

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion (GSIS).

Cell Culture:

  • HIT-T15 cells: Maintained in Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.

  • Rat Pancreatic Islets: Isolated from Wistar rats by collagenase digestion of the pancreas.

Procedure:

  • Cells or islets are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

  • The buffer is replaced with fresh KRBB containing either 2.8 mM or 16.7 mM glucose, along with varying concentrations of this compound or vehicle control.

  • Incubation is carried out for 2 hours at 37°C.

  • The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).

Measurement of Intracellular cAMP

Objective: To assess the activation of the Gs signaling pathway by this compound.

Cell Culture:

  • HEK293 cells stably expressing human GPR119 are typically used.

Procedure:

  • Cells are seeded in 96-well plates and cultured to near confluency.

  • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.

  • This compound at various concentrations is added to the wells.

  • Following incubation, the cells are lysed.

  • The intracellular cAMP concentration is determined using a competitive immunoassay kit, often employing fluorescence resonance energy transfer (FRET) or enzyme-fragment complementation.

GPR119 Signaling Pathway and a Standard Cross-Reactivity Workflow

To visualize the mechanism of action and the standard process for evaluating selectivity, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 Gs Gs GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Promotion

Caption: GPR119 signaling pathway initiated by this compound.

Cross_Reactivity_Workflow Compound Test Compound (e.g., this compound) BindingAssay Primary Screening: Radioligand Binding Assay Compound->BindingAssay ReceptorPanel Panel of Off-Target Receptors (GPCRs, Kinases, Ion Channels) ReceptorPanel->BindingAssay FunctionalAssay Secondary Screening: Functional Assay (e.g., cAMP, Ca²⁺) BindingAssay->FunctionalAssay Hits DataAnalysis Data Analysis: Determine Ki / IC₅₀ / EC₅₀ FunctionalAssay->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

Caption: General workflow for assessing compound cross-reactivity.

Conclusion

This compound is a potent and effective GPR119 agonist with demonstrated effects on insulin secretion.[1][2] While its high potency at its primary target is well-documented, the lack of publicly available, comprehensive cross-reactivity data against a broad panel of other receptors necessitates careful interpretation of its overall selectivity. The experimental protocols provided herein offer a foundation for further investigation into the pharmacological profile of this compound and similar compounds. Researchers are encouraged to perform comprehensive selectivity profiling to fully characterize the off-target interaction potential of this and other novel GPR119 agonists.

References

A Comparative In Vitro Analysis of GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of various GPR119 agonists, offering a valuable resource for researchers in the field of metabolic diseases. The data presented herein, supported by detailed experimental protocols, facilitates an objective comparison of these compounds, aiding in the selection of appropriate tool compounds and the development of novel therapeutics targeting the GPR119 receptor.

G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity. Its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[1][2] This dual mechanism of action makes GPR119 agonists a compelling class of molecules for glycemic control.

In Vitro Performance of GPR119 Agonists: A Quantitative Comparison

The following table summarizes the in vitro potency of several key GPR119 agonists in two primary functional assays: cyclic AMP (cAMP) accumulation and insulin secretion. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with lower values indicating higher potency.

AgonistAssay TypeCell LineEC50 (nM)Emax (% of Control)
Endogenous Agonists
Oleoylethanolamide (OEA)cAMP AccumulationHEK293-hGPR119~2410[3]Not Reported
GLP-1 SecretionmGLUTag17 (at 10mM glucose)[4]Not Reported
Synthetic Agonists
AR231453cAMP AccumulationHEK293 (human GPR119)4.7[1]Not Reported
Insulin ReleaseHIT-T153.5[1]Not Reported
GLP-1 SecretionGLUTag56 (at 15mM glucose)[4]Not Reported
MBX-2982cAMP AccumulationNot SpecifiedNot ReportedNot Reported
GSK1292263cAMP AccumulationHuman GPR119pEC50 = 6.9 (~126 nM)[5]Not Reported
cAMP AccumulationRat GPR119pEC50 = 6.7 (~200 nM)[5]Not Reported
AS1269574cAMP AccumulationHEK293 (human GPR119)2500[6]Not Reported
PSN632408cAMP AccumulationHEK293-GPR119Not ReportedNot Reported
APD597 (JNJ-38431055)Not ReportedNot ReportedNot ReportedNot Reported
DS-8500acAMP AccumulationCHO-K1 (human GPR119)Not ReportedNot Reported

Note: The EC50 values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines, assay formats (e.g., HTRF, FRET), and incubation times. Emax values, representing the maximal response, are often not reported in a standardized manner.

GPR119 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the GPR119 signaling cascade and a typical in vitro experimental workflow.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates Agonist GPR119 Agonist Agonist->GPR119 Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) CREB->Insulin_Secretion GLP GLP CREB->GLP GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) -1 -1 _Secretion _Secretion

GPR119 signaling cascade upon agonist binding.

GPR119_Agonist_In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-hGPR119, HIT-T15, MIN6) Cell_Seeding 2. Cell Seeding (e.g., 96- or 384-well plates) Cell_Culture->Cell_Seeding Stimulation 4. Cell Stimulation (Incubation with agonists) Cell_Seeding->Stimulation Compound_Prep 3. Agonist Dilution Series (and controls: vehicle, forskolin) Compound_Prep->Stimulation cAMP_Detection 5a. cAMP Measurement (e.g., HTRF, FRET, Luminescence) Stimulation->cAMP_Detection Insulin_Detection 5b. Insulin Measurement (e.g., ELISA) Stimulation->Insulin_Detection Data_Analysis 6. Data Analysis (Dose-response curves, EC50 calculation) cAMP_Detection->Data_Analysis Insulin_Detection->Data_Analysis

Typical workflow for in vitro GPR119 agonist evaluation.

Detailed Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

1. Cell Culture and Seeding:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR119 (HEK293-hGPR119) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Seeding: Cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and cultured for 24 hours.

2. Compound Preparation:

  • A serial dilution of the GPR119 agonist is prepared in assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Controls:

    • Vehicle control (e.g., 0.1% DMSO).

    • Positive control (e.g., 10 µM Forskolin, a direct activator of adenylyl cyclase).

3. Assay Procedure:

  • The culture medium is removed, and cells are washed with assay buffer.

  • Cells are then incubated with the GPR119 agonist dilutions and controls for 30-60 minutes at 37°C.

4. cAMP Detection:

  • Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a fluorescence resonance energy transfer (FRET)-based assay, according to the manufacturer's instructions.

5. Data Analysis:

  • The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

  • Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration.

  • The EC50 value is calculated using a non-linear regression model (e.g., four-parameter logistic fit).[7]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

1. Cell Culture and Seeding:

  • Cell Lines: Insulin-secreting cell lines such as HIT-T15 (hamster) or MIN6 (mouse) are typically used.[2]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Seeding: Cells are seeded into 96-well plates and cultured to an appropriate confluency.

2. Assay Procedure:

  • Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer (KRB) with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion level.

  • The pre-incubation buffer is removed, and cells are then incubated with fresh KRB buffer containing:

    • Low glucose (2.8 mM) with and without the GPR119 agonist.

    • High glucose (16.7 mM) with and without the GPR119 agonist.

  • Incubation is typically carried out for 1-2 hours at 37°C.

3. Insulin Detection:

  • The supernatant from each well is collected.

  • The concentration of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • Insulin secretion in the presence of the agonist is compared to the vehicle control at both low and high glucose concentrations.

  • The potentiation of glucose-stimulated insulin secretion by the agonist is determined.

  • For dose-response experiments, EC50 values are calculated as described for the cAMP assay.

References

A Comparative Guide to AS-1669058 and Metformin in Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel GPR119 agonist, AS-1669058, and the first-line type 2 diabetes therapy, metformin, focusing on their respective roles in glucose metabolism. The information presented herein is collated from preclinical studies to support research and development in the field of metabolic diseases.

Executive Summary

This compound and metformin represent two distinct therapeutic approaches to improving glucose homeostasis. This compound is a G-protein coupled receptor 119 (GPR119) agonist that primarily enhances glucose-stimulated insulin secretion (GSIS). In contrast, metformin, a biguanide, exerts its main glucose-lowering effect by inhibiting hepatic gluconeogenesis through the activation of AMP-activated protein kinase (AMPK). While both agents contribute to lower blood glucose levels, their underlying mechanisms, primary sites of action, and effects on insulin secretion are fundamentally different. This guide will delve into the available experimental data to provide a detailed comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies on the effects of this compound and metformin on key parameters of glucose metabolism.

Table 1: In Vivo Efficacy in Diabetic Mouse Models (db/db mice)

ParameterThis compoundMetforminVehicle Control
Blood Glucose Reduction Significant reduction after 1-week repeated treatment (3 mg/kg, twice daily)[1]Significant decrease in glucose levels observed in treated diabetic mice[2]High levels of glucose maintained[2]
Dosage 3 mg/kg, twice daily[1]150 mg/kg/day[2]-
Duration of Treatment 1 week[1]5 weeks[2]-

Table 2: Effect on Oral Glucose Tolerance Test (OGTT) in ICR Mice

ParameterThis compoundMetformin
Improvement in Glucose Tolerance Significant improvement with a single administration (1 mg/kg)[1]Exhibited a reduction in blood glucose levels after glucose challenge[3]
Mechanism of Improvement Enhanced insulin secretion[1]Reduced glucose excursion[3]
Dosage 1 mg/kg[1]Not specified in direct comparison, but effective in OGTT models[3]

Table 3: In Vitro Effect on Insulin Secretion

ParameterThis compoundMetformin
Cell Line/Islets Hamster pancreatic β-cell line HIT-T15 and rat pancreatic islets[1]Mouse pancreatic islets[4]
Effect on Insulin Secretion Induced insulin secretion in a dose-dependent manner under high-glucose conditions[1]Increased insulin secretion in the presence of glucose[4]
Mechanism Potentiation of glucose-stimulated insulin secretion[1]Potentiates glucose-stimulated insulin secretion[4]

Signaling Pathways

The signaling pathways of this compound and metformin are distinct, targeting different initial proteins and downstream effectors to achieve glucose control.

This compound Signaling Pathway

This compound acts as an agonist for GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells.[5] Activation of GPR119 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[5] In intestinal L-cells, GPR119 activation can also stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.[5]

AS1669058_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular AS1669058 This compound GPR119 GPR119 AS1669058->GPR119 binds & activates AC Adenylyl Cyclase GPR119->AC activates cAMP ↑ cAMP AC->cAMP catalyzes ATP to Insulin ↑ Insulin Secretion (Glucose-Dependent) cAMP->Insulin

Caption: this compound signaling pathway.
Metformin Signaling Pathway

Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I in hepatocytes.[6] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK).[6] Activated AMPK then phosphorylates and inhibits enzymes involved in gluconeogenesis, such as acetyl-CoA carboxylase (ACC), leading to a reduction in hepatic glucose production.[6]

Metformin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatocyte) Metformin_ext Metformin Metformin_int Metformin Metformin_ext->Metformin_int enters cell Mito Mitochondrial Complex I Metformin_int->Mito inhibits ATP ↓ ATP / ↑ AMP Mito->ATP AMPK AMPK ATP->AMPK activates HGP ↓ Hepatic Glucose Production AMPK->HGP

Caption: Metformin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Oral Glucose Tolerance Test (OGTT) with this compound
  • Animal Model: Male ICR mice.[1]

  • Procedure:

    • Mice were fasted overnight prior to the experiment.[1]

    • This compound (1 mg/kg) or vehicle was administered orally.[1]

    • After a specified time, a glucose solution (e.g., 2 g/kg) was administered orally.

    • Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

    • Blood glucose levels were measured using a glucometer.

  • Workflow Diagram:

OGTT_Workflow Fasting Overnight Fasting (ICR Mice) Dosing Oral Administration: This compound (1 mg/kg) or Vehicle Fasting->Dosing Glucose Oral Glucose Challenge (e.g., 2 g/kg) Dosing->Glucose Sampling Blood Sampling (0, 15, 30, 60, 120 min) Glucose->Sampling Measurement Blood Glucose Measurement Sampling->Measurement

Caption: OGTT experimental workflow.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Lines/Islets: Hamster pancreatic β-cell line HIT-T15 or isolated rat pancreatic islets.[1]

  • Procedure:

    • Cells or islets were pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a defined period.

    • The buffer was then replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of the test compound (this compound or metformin) or vehicle.

    • After incubation for a specified time (e.g., 60 minutes), the supernatant was collected.

    • The amount of insulin secreted into the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Workflow Diagram:

GSIS_Workflow Preparation Prepare Pancreatic β-cells or Islets Preincubation Pre-incubation (Low Glucose Buffer) Preparation->Preincubation Stimulation Incubation with High Glucose + Test Compound/Vehicle Preincubation->Stimulation Collection Collect Supernatant Stimulation->Collection Quantification Quantify Insulin (ELISA/RIA) Collection->Quantification

Caption: GSIS experimental workflow.

Conclusion

This compound and metformin lower blood glucose through distinct and complementary mechanisms. This compound acts as an insulin secretagogue, enhancing the body's natural response to glucose, while metformin primarily reduces the liver's glucose output. The data presented in this guide highlights these differences and provides a foundation for further research into their individual and potential synergistic effects on glucose metabolism. For drug development professionals, understanding these different mechanisms is crucial for identifying novel therapeutic strategies and combination therapies for the management of type 2 diabetes and other metabolic disorders.

References

A Head-to-Head Comparison: The GPR119 Agonist AS-1669058 versus Established Incretin Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel GPR119 agonist, AS-1669058, against well-established incretin mimetics such as Liraglutide, Semaglutide, and Exenatide. This document summarizes key performance data from in vitro and in vivo studies and outlines the experimental protocols utilized in these evaluations.

While both this compound and traditional incretin mimetics aim to improve glycemic control by stimulating glucose-dependent insulin secretion, they achieve this through distinct mechanisms of action. Incretin mimetics are glucagon-like peptide-1 receptor (GLP-1R) agonists, directly activating the GLP-1R on pancreatic beta-cells. In contrast, this compound is an agonist of the G protein-coupled receptor 119 (GPR119). Activation of GPR119 on beta-cells also leads to increased intracellular cyclic AMP (cAMP) and subsequent potentiation of insulin secretion. Furthermore, GPR119 activation in intestinal L-cells stimulates the release of endogenous GLP-1, adding an indirect incretin-based therapeutic effect.

Comparative Efficacy: In Vitro and In Vivo Performance

The following tables summarize the available quantitative data for this compound and representative incretin mimetics. The data has been compiled from various preclinical studies to facilitate a comparative assessment of their potency and efficacy.

Table 1: In Vitro Potency in Pancreatic Beta-Cell Lines
CompoundTargetCell LineAssayPotency (EC50)Reference
This compound GPR119HIT-T15 (hamster)Insulin SecretionDose-dependent increase[1]
(EC50 = 0.11 µM reported)[2]
Liraglutide GLP-1R-cAMP Accumulation--
Semaglutide GLP-1R-cAMP Accumulation--
Exenatide GLP-1R-cAMP Accumulation--

Note: Direct comparison of EC50 values should be interpreted with caution due to different assays and cell lines used in the studies.

Table 2: In Vivo Efficacy in Diabetic Mouse Models (db/db mice)
CompoundDose and FrequencyDurationEffect on Fasting Blood GlucoseEffect on Glucose Tolerance (OGTT)Effect on HbA1cReference
This compound 3 mg/kg, twice daily1 weekSignificant reductionImprovedNot Reported[1]
Liraglutide 75-300 µg/kg, once daily6 weeksDose-dependent reductionDose-dependent improvement (AUC reduced)Not Reported[3]
Semaglutide 30 nmol/kg, once daily11 weeksSignificant reduction-Significant reduction[4]
Exenatide Not Reported8 weeksImprovedImproved-[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

GPR119_vs_GLP1R_Signaling cluster_GPR119 This compound (GPR119 Agonist) cluster_GLP1R Incretin Mimetics (GLP-1R Agonists) AS1669058 This compound GPR119 GPR119 Receptor AS1669058->GPR119 Binds to Gs_GPR119 Gαs GPR119->Gs_GPR119 Activates AC_GPR119 Adenylate Cyclase Gs_GPR119->AC_GPR119 Activates cAMP_GPR119 ↑ cAMP AC_GPR119->cAMP_GPR119 Produces PKA_GPR119 PKA cAMP_GPR119->PKA_GPR119 Activates Insulin_Secretion_GPR119 Glucose-Dependent Insulin Secretion PKA_GPR119->Insulin_Secretion_GPR119 Potentiates IncretinMimetic Liraglutide, Semaglutide, Exenatide GLP1R GLP-1 Receptor IncretinMimetic->GLP1R Binds to Gs_GLP1R Gαs GLP1R->Gs_GLP1R Activates AC_GLP1R Adenylate Cyclase Gs_GLP1R->AC_GLP1R Activates cAMP_GLP1R ↑ cAMP AC_GLP1R->cAMP_GLP1R Produces PKA_GLP1R PKA cAMP_GLP1R->PKA_GLP1R Activates Insulin_Secretion_GLP1R Glucose-Dependent Insulin Secretion PKA_GLP1R->Insulin_Secretion_GLP1R Potentiates

Caption: Signaling pathways of this compound and Incretin Mimetics.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (db/db mice) cell_culture Culture Pancreatic Beta-Cell Line (e.g., HIT-T15, MIN6) compound_treatment Treat cells with This compound or Incretin Mimetic (at various concentrations) cell_culture->compound_treatment gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay compound_treatment->gsis_assay cAMP_assay cAMP Accumulation Assay compound_treatment->cAMP_assay data_analysis_vitro Determine EC50 and Maximal Efficacy gsis_assay->data_analysis_vitro cAMP_assay->data_analysis_vitro data_analysis_vivo Analyze Blood Glucose, AUC, and HbA1c levels animal_model Diabetic db/db Mice drug_administration Administer this compound or Incretin Mimetic (specified dose and duration) animal_model->drug_administration fasting_glucose Measure Fasting Blood Glucose drug_administration->fasting_glucose ogtt Perform Oral Glucose Tolerance Test (OGTT) drug_administration->ogtt hba1c Measure HbA1c drug_administration->hba1c fasting_glucose->data_analysis_vivo ogtt->data_analysis_vivo hba1c->data_analysis_vivo

Caption: Experimental workflow for comparing this compound and Incretin Mimetics.

Side Effect Profile

A crucial aspect of drug development is the safety and tolerability of a compound. Based on available preclinical and clinical data, the side effect profiles of GPR119 agonists and GLP-1 receptor agonists show some differences.

  • GPR119 Agonists: Preclinical studies on GPR119 agonists have generally indicated a good safety profile. However, the translation to clinical trials has been challenging, with some candidates showing only modest efficacy. Specific side effect data for this compound from extensive clinical trials is not publicly available.

  • Incretin Mimetics (GLP-1 Receptor Agonists): The most common side effects associated with GLP-1 receptor agonists are gastrointestinal in nature. These include nausea, vomiting, and diarrhea. These effects are often dose-dependent and tend to decrease over time.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)
  • Cell Culture: Pancreatic beta-cell lines (e.g., HIT-T15 or MIN6) are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.

  • Stimulation: The pre-incubation buffer is replaced with:

    • Low-glucose buffer (negative control).

    • High-glucose buffer (e.g., 16.7 mM glucose) (positive control).

    • High-glucose buffer containing various concentrations of the test compound (this compound or incretin mimetic).

  • Incubation: Cells are incubated for a defined period (e.g., 30-60 minutes).

  • Sample Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

  • Data Analysis: Insulin secretion is normalized to the total protein content or cell number. Dose-response curves are generated to calculate EC50 values.

Oral Glucose Tolerance Test (OGTT) (In Vivo)
  • Animal Model: Genetically diabetic mice, such as the db/db mouse model, are commonly used.

  • Acclimatization and Fasting: Mice are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Drug Administration: The test compound (this compound or incretin mimetic) or vehicle is administered orally (p.o.) or via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a specified time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The blood glucose concentration over time is plotted. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.

Conclusion

This compound, as a GPR119 agonist, presents a dual mechanism for improving glycemic control through both direct stimulation of insulin secretion and indirect stimulation via endogenous GLP-1 release. The available preclinical data demonstrates its potential as an anti-diabetic agent. In comparison, established incretin mimetics have a more direct and potent GLP-1 receptor agonism, leading to significant improvements in glycemic control and body weight, albeit with a higher incidence of gastrointestinal side effects.

Further head-to-head comparative studies with standardized protocols and endpoints, particularly in diabetic animal models, are necessary to fully elucidate the relative therapeutic potential of this compound. The potentially more favorable side effect profile of GPR119 agonists could offer an advantage, provided that sufficient clinical efficacy can be demonstrated. This guide provides a foundational comparison to aid researchers in the ongoing evaluation of these distinct therapeutic approaches for type 2 diabetes.

References

A Head-to-Head Comparison of Novel GPR119 Agonist AS-1669058 and DPP-4 Inhibitor Sitagliptin for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of type 2 diabetes mellitus (T2DM) is a significant challenge in global health, necessitating the development of novel therapeutic agents with distinct mechanisms of action. This guide provides a detailed head-to-head comparison of two such agents: AS-1669058, a potent G-protein coupled receptor 119 (GPR119) agonist, and sitagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor. While both aim to improve glycemic control, they do so through different signaling pathways, offering unique profiles in terms of efficacy and mechanism. This document summarizes key preclinical data, details experimental protocols, and visualizes the underlying signaling pathways to aid researchers in understanding the comparative pharmacology of these two compounds.

Mechanism of Action

This compound: A GPR119 Agonist

This compound acts as an agonist for GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 in β-cells directly stimulates glucose-dependent insulin secretion.[2] In intestinal L-cells, GPR119 agonism promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action—direct stimulation of insulin release and indirect stimulation via incretin secretion—makes GPR119 an attractive target for T2DM therapy.

Sitagliptin: A DPP-4 Inhibitor

Sitagliptin is a competitive, reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is responsible for the rapid inactivation of incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the circulating levels of active incretins.[3] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, thereby improving glycemic control.

Signaling Pathways

The distinct mechanisms of this compound and sitagliptin are best understood by examining their respective signaling pathways.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Stimulates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates (in L-cells) Epac2->Insulin Stimulates Epac2->GLP1 Stimulates (in L-cells)

Figure 1: this compound Signaling Pathway.

DPP4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane β-cell Membrane cluster_intracellular Intracellular Space (β-cell) Sitagliptin Sitagliptin DPP4 DPP-4 Sitagliptin->DPP4 Inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP Produces Active GLP-1/GIP Active GLP-1/GIP Active GLP-1/GIP->DPP4 Degraded by GLP1R GLP-1/GIP Receptor Active GLP-1/GIP->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Stimulates Epac2->Insulin Stimulates

Figure 2: Sitagliptin Signaling Pathway.

Preclinical Efficacy: A Comparative Summary

The following tables summarize key preclinical data for this compound and sitagliptin, focusing on in vitro potency and in vivo effects on glucose metabolism.

Table 1: In Vitro Potency
CompoundTargetAssayPotencyReference
This compound GPR119cAMP AccumulationEC50 = 0.11 µM[2]
Sitagliptin DPP-4Enzyme InhibitionIC50 = 16.8 ± 2.2 nM[4]
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
CompoundAnimal ModelDoseKey FindingsReference
This compound ICR Mice1 mg/kg, p.o.Significantly improved glucose tolerance.[2]
This compound db/db Mice3 mg/kg, p.o. (twice daily for 1 week)Significantly reduced blood glucose levels.[2]
Sitagliptin db/db Mice4-6 weeks treatmentReduced glycemic excursion in an intraperitoneal glucose tolerance test.[5]
Sitagliptin SHROB Rats30 mg/kg/day for 6 weeksLowered plasma glucose in an oral glucose tolerance test.[6]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a generalized representation based on standard methods used in the cited preclinical studies.

OGTT_Workflow start Start fasting Overnight Fasting (e.g., 16 hours) start->fasting baseline Baseline Blood Glucose Measurement (t=0) fasting->baseline dosing Oral Administration of Test Compound or Vehicle baseline->dosing glucose Oral Glucose Challenge (e.g., 2 g/kg) dosing->glucose 30-60 min post-dose sampling Blood Sampling at Multiple Time Points (e.g., 15, 30, 60, 120 min) glucose->sampling analysis Blood Glucose Analysis sampling->analysis auc Calculate Area Under the Curve (AUC) analysis->auc end End auc->end

Figure 3: Oral Glucose Tolerance Test Workflow.

Detailed Methodology:

  • Animal Model: Male ICR or db/db mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

  • Compound Administration: The test compound (this compound or sitagliptin) or vehicle is administered orally via gavage at the specified dose.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes) post-compound administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance.

In Vitro Insulin Secretion Assay

This protocol outlines a general procedure for assessing glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Detailed Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rats or mice using collagenase digestion.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium to recover.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.

  • Treatment: Islets are then incubated with the test compound (this compound) or vehicle in the presence of low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The stimulation index is calculated as the ratio of insulin secreted at high glucose to that at low glucose.

In Vitro DPP-4 Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of compounds against DPP-4.

Detailed Methodology:

  • Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound (sitagliptin) are prepared in an appropriate assay buffer.

  • Incubation: The DPP-4 enzyme is pre-incubated with various concentrations of the test compound or vehicle in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: The rate of reaction is determined, and the percent inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound and sitagliptin represent two distinct and promising approaches to the treatment of type 2 diabetes. This compound, as a GPR119 agonist, offers a dual mechanism of action by directly stimulating insulin secretion and promoting incretin release. Sitagliptin, a DPP-4 inhibitor, enhances the endogenous incretin system. The preclinical data presented here demonstrate the potential of both compounds to improve glycemic control. The choice between these or similar agents in a therapeutic setting may depend on the specific patient profile and the desired pharmacological effect. This guide provides a foundational comparison for researchers to build upon as more data on these and other novel anti-diabetic agents become available.

References

A Comparative Guide to the Specificity and Selectivity of MELK Inhibitor AS-1669058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor AS-1669058 (also known as NVS-MELK8a) with other known inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), focusing on their specificity and selectivity profiles. The data presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a baseline for the development of novel MELK-targeted therapies.

Executive Summary

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its overexpression in several cancers has made it an attractive target for therapeutic intervention. While several small molecule inhibitors targeting MELK have been developed, their utility as research tools and potential as clinical candidates is largely dictated by their selectivity. A highly selective inhibitor is crucial for accurately dissecting the cellular functions of MELK and for minimizing off-target effects that can lead to toxicity.

This guide focuses on this compound, a highly selective MELK inhibitor, and compares its performance against two other widely studied MELK inhibitors: OTSSP167 and HTH-01-091. While OTSSP167 is a potent MELK inhibitor, it is known to be a broad-spectrum kinase inhibitor, which can complicate the interpretation of experimental results.[1][2] HTH-01-091 demonstrates greater selectivity than OTSSP167 but also inhibits other kinases.[3][4] In contrast, studies have shown this compound to be exceptionally selective for MELK, making it a superior tool for delineating MELK-specific cellular pathways.[2]

Data Presentation: Quantitative Selectivity and Potency

The following tables summarize the inhibitory activity and selectivity of this compound, OTSSP167, and HTH-01-091 against MELK and a panel of other kinases.

Table 1: Potency Against MELK

CompoundIC50 (nM)Assay Type
This compound (NVS-MELK8a) 2Biochemical Assay
OTSSP167 0.41Biochemical Assay[5][6]
HTH-01-091 10.5Biochemical Assay[7][8]

Table 2: Kinome Selectivity Profile

CompoundConcentrationPercentage of Kinases Inhibited >90% (out of 141 kinases)Key Off-Target Kinases
This compound (NVS-MELK8a) 1 µMNot explicitly quantified in the same panel, but MIB/MS profiling showed MELK as the only significant hit.[2]Flt3 (ITD), Haspin, PDGFRα (at higher concentrations)[9]
OTSSP167 1 µM67%[3][4]Aurora B, BUB1, Haspin, MAP2K7, and over 100 other kinases[1][3][10]
HTH-01-091 1 µM4%[4][7]PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[7][8]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) and Radiometric Kinase Assays.

Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)

This method provides a cellular context for inhibitor selectivity by assessing which kinases in a complex cell lysate bind to a broad-spectrum kinase inhibitor resin in the presence of a test compound.

Objective: To identify the cellular targets and off-targets of a kinase inhibitor.

General Protocol:

  • Cell Lysis: Cancer cells (e.g., triple-negative breast cancer cell lines) are lysed to extract the cellular proteome containing the native kinases.

  • Inhibitor Treatment: The cell lysate is incubated with the test inhibitor (e.g., this compound) at a specific concentration or with a vehicle control (e.g., DMSO).

  • Kinase Enrichment: The treated lysate is then passed over a resin conjugated with multiple broad-spectrum kinase inhibitors (kinobeads). Kinases that are not bound by the test inhibitor will bind to the kinobeads.

  • Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each identified kinase in the inhibitor-treated sample is compared to the vehicle control. A significant decrease in the abundance of a kinase in the presence of the inhibitor indicates that the inhibitor is engaging that kinase in the cellular context.[2]

Radiometric Kinase Assay

This is a traditional biochemical assay used to determine the potency of an inhibitor against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., MELK), a suitable substrate (e.g., a generic or specific peptide), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

  • Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also performed.

  • Kinase Reaction: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by spotting the mixture onto a phosphocellulose paper and washing away the excess ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

  • IC50 Determination: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[6]

Mandatory Visualization

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK cluster_downstream Downstream Effects Cell Cycle Cues Cell Cycle Cues MELK MELK Cell Cycle Cues->MELK Activates CDC25B CDC25B MELK->CDC25B Phosphorylates Splicing Factors Splicing Factors MELK->Splicing Factors Regulates Bcl-XL Bcl-XL MELK->Bcl-XL Regulates FOXM1 FOXM1 MELK->FOXM1 Activates This compound This compound This compound->MELK OTSSP167 OTSSP167 OTSSP167->MELK HTH-01-091 HTH-01-091 HTH-01-091->MELK

Caption: Simplified MELK signaling pathway and points of inhibition.

Kinase_Inhibitor_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Radiometric Assay Radiometric Assay IC50 Determination IC50 Determination Radiometric Assay->IC50 Determination Kinome Panel Screening Kinome Panel Screening Selectivity Scoring Selectivity Scoring Kinome Panel Screening->Selectivity Scoring MIB/MS MIB/MS Target Engagement Profile Target Engagement Profile MIB/MS->Target Engagement Profile Cellular Thermal Shift Assay Cellular Thermal Shift Assay Cellular Thermal Shift Assay->Target Engagement Profile Final Selectivity Profile Final Selectivity Profile IC50 Determination->Final Selectivity Profile Selectivity Scoring->Final Selectivity Profile Target Engagement Profile->Final Selectivity Profile Test Compound Test Compound Test Compound->Radiometric Assay Test Compound->Kinome Panel Screening Test Compound->MIB/MS Test Compound->Cellular Thermal Shift Assay

Caption: Experimental workflow for comparing kinase inhibitor selectivity.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AS-1669058, a GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AS-1669058 is not publicly available. The following information is based on general laboratory safety practices for small molecule research compounds and publicly available information on GPR119 agonists. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers and drug development professionals working with this compound, a GPR119 agonist. The focus is on providing procedural guidance for its proper disposal and safe handling in a laboratory setting.

Proper Disposal Procedures for Small Molecule Compounds like this compound

As a small molecule compound used in research, this compound should be treated as a chemical waste product. Proper disposal is crucial to ensure laboratory safety and environmental protection. The following steps outline a general procedure for the disposal of such compounds.

  • Waste Identification and Segregation:

    • This compound waste, whether in solid form or dissolved in a solvent, should be considered hazardous chemical waste unless determined otherwise by a qualified safety professional.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Segregate solid waste from liquid waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition and have a secure lid.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (this compound). Include the concentration and the solvent if it is a liquid waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Keep the container closed at all times, except when adding waste.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[2]

Quantitative Data for a Representative GPR119 Agonist

Assay TypeCell LineParameterValue
cAMP AccumulationHEK293 (human GPR119)EC504.7 nM
Insulin ReleaseHIT-T15 cellsEC503.5 nM

Experimental Protocols: Representative Workflow for a GPR119 Agonist

The following is a representative protocol for a cAMP accumulation assay, a common experiment for evaluating the activity of GPR119 agonists.[3]

Objective: To measure the in vitro potency of a GPR119 agonist (e.g., this compound) by quantifying the increase in intracellular cyclic adenosine monophosphate (cAMP) in a cell line expressing the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • GPR119 agonist (this compound)

  • Forskolin (positive control)

  • DMSO (vehicle control)

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well white microplates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the test compound).

  • Compound Addition: Remove the cell culture medium from the plates and add the assay buffer. Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plates at room temperature for 30-60 minutes.

  • cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The signal is typically read on a plate reader compatible with the detection technology (e.g., fluorescence or luminescence). The data is then analyzed to generate a dose-response curve and calculate the EC50 value for the GPR119 agonist.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound primarily couples to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[5] This increase in cAMP has various downstream effects, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin Insulin Secretion PKA->Insulin potentiates CREB->Insulin regulates

Caption: GPR119 signaling cascade initiated by an agonist.

References

Personal protective equipment for handling AS-1669058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of AS-1669058, a G-protein-coupled receptor 119 (GPR119) agonist under investigation for the treatment of type 2 diabetes mellitus. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a conservative approach based on standard laboratory practice for handling novel research chemicals is mandatory. The following PPE must be worn at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat, buttoned completely.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working with the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible.

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the immediate work area.

2.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a dedicated, labeled weighing vessel.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Use: Avoid direct contact with the skin, eyes, and clothing. Minimize the generation of dust or aerosols.

2.3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials (strong oxidizing agents).

  • The storage location should be clearly labeled with the compound's identity and associated hazards.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
Contaminated PPE Disposable gloves, bench paper, and other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

GPR119 Signaling Pathway

This compound is an agonist for GPR119, a Gs-coupled receptor. Its activation initiates a signaling cascade that leads to increased insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AS1669058 This compound GPR119 GPR119 Receptor AS1669058->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays:

  • Cell Culture: Culture pancreatic beta-cells (e.g., MIN6) or enteroendocrine L-cells (e.g., GLUTag) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Replace the cell culture medium with a buffer containing the desired glucose concentration. Add the various concentrations of this compound to the cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C.

  • Endpoint Measurement:

    • Insulin/GLP-1 Secretion: Collect the supernatant and measure the concentration of insulin or GLP-1 using an ELISA kit.

    • cAMP Accumulation: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

  • Data Analysis: Normalize the data to the vehicle control and determine dose-response curves.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a formal risk assessment and the user's own institutional safety procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AS-1669058
Reactant of Route 2
AS-1669058

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.